The biosynthesis of this compound is believed to proceed from the precursor L-phenylalanine through a series of enzymatic steps, culminating in the attachment of a disaccharide chain. The table below outlines the core reactions and required enzymes based on metabolic engineering studies [1] [2] [3].
| Step | Reaction / Key Process | Primary Enzymes / Engineering Focus |
|---|---|---|
| 1. Core Phenylpropanoid Pathway | L-Phenylalanine → Cinnamic acid → Cinnamoyl-CoA → Cinnamyl alcohol | Phenylalanine ammonia-lyase (PAL), Hydroxycinnamate:CoA ligase (4CL), Cinnamyl-CoA reductase (CCR), endogenous Alcohol dehydrogenase (ADH) [1]. |
| 2. First Glycosylation | Cinnamyl alcohol + UDP-Glucose → Rosin (cinnamyl alcohol glucoside) | A promiscuous or engineered UDP-glycosyltransferase (UGT), e.g., from Arabidopsis thaliana (AtUGT73C5) [1] [3]. |
| 3. UDP-Arabinose Supply | UDP-Glucose → UDP-Glucuronic acid → UDP-Xylose → UDP-Arabinose | UDP-glucose dehydrogenase (UGD), UDP-xylose synthase (UXS), UDP-xylose 4-epimerase (UXE). A salvage pathway from L-arabinose using L-arabinokinase (AraK) and UDP-sugar pyrophosphorylase (USP) can also be used [1]. |
| 4. Final Arabinosylation | Rosin + UDP-Arabinose → this compound | An arabinosyltransferase that recognizes rosin and UDP-arabinose. This has been achieved by screening glycosyltransferases like SlUGT91R1 or by rational design of other UGTs [1] [3]. |
The following diagram illustrates the engineered pathway in E. coli, integrating the key steps from precursor to final product.
Engineered this compound Pathway in E. coli
The high-level production of this compound relies on well-established metabolic engineering and microbiological techniques. The following table summarizes the core methodologies used in constructing the production strain and analyzing results [1].
| Experimental Component | Detailed Methodology |
|---|---|
| Strain Engineering | A high-producing strain was constructed by introducing heterologous genes into a phenylalanine-overproducing E. coli host. Key genes included a selected 4CL and CCR for the phenylpropanoid pathway, a UGT for glucosylation, and the UDP-arabinose pathway modules (UGD, UXS, UXE) along with the arabinosyltransferase SlUGT91R1 [1]. |
| Enzyme Screening | 4CLs and CCRs from different plant species were screened in vivo by expressing them in E. coli and measuring the production of cinnamyl alcohol. Arabinosyltransferases were identified by screening candidate Glycoside-specific Glycosyltransferases (GGTs) for their ability to produce this compound from rosin [1]. |
| Fermentation & Analysis | Fed-batch fermentation was performed in a 5-L bioreactor using D-glucose and L-arabinose as carbon sources. Analytical methods: Metabolites were identified and quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing retention times and mass spectra with authentic standards [1]. |
Producing this compound through traditional plant extraction faces significant hurdles, including the plant's slow growth (4-6 years), endangered status, and low natural compound abundance [1] [4] [5]. Microbial synthesis in engineered E. coli presents a viable alternative, with several key strategies being employed:
The successful microbial production of this compound marks a pivotal shift from extraction to sophisticated biomanufacturing [1] [3]. Future research will focus on:
Phenylpropanoid metabolism represents a crucial biochemical pathway in plants that generates over 8,000 specialized metabolites with diverse biological functions and significant therapeutic potential. This pathway branches from primary metabolism through the shikimate pathway, which converts photosynthetic products into aromatic amino acids that serve as precursors for phenylpropanoid compounds. Among these compounds, This compound (chemical formula: C₂₀H₂₈O₁₀, molecular mass: 428.43 g/mol) stands out as a characteristic phenylpropanoid glycoside primarily isolated from Rhodiola rosea L. (Golden Root) that has demonstrated substantial pharmacological potential in recent research. This compound belongs to a class of phenylpropanoids that includes This compound, rosarin, and rosin - collectively known as "rosavins" - which are considered characteristic markers for authentic Rhodiola rosea preparations, as they are either absent or present in much lower concentrations in other Rhodiola species [1].
The significance of phenylpropanoid metabolism extends far beyond this compound, encompassing fundamental roles in plant defense, structural integrity, and environmental adaptation. These compounds contribute to plant resilience against biotic and abiotic stressors including pathogens, UV radiation, drought, and temperature extremes [2] [3]. From a therapeutic perspective, phenylpropanoids exhibit a wide spectrum of bioactivities including antioxidant, anti-inflammatory, immunomodulatory, and enzyme-inhibitory effects [2] [3]. This technical review comprehensively examines the biosynthesis, pharmacological mechanisms, therapeutic applications, and production methodologies of this compound as a case study in phenylpropanoid drug development, with particular emphasis on recent advances in understanding its effects on bone metabolism, pain management, and other physiological processes.
Table 1: Key enzymes in phenylpropanoid biosynthesis
| Enzyme | Function | Location in Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Deaminates phenylalanine to cinnamic acid | Gateway enzyme to phenylpropanoid pathway |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid | Early hydroxylation step |
| 4-Hydroxycinnamate-CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA | Formation of CoA esters |
| Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) | Transfers hydroxycinnamoyl moiety to shikimate | Central branch point |
| Chalcone synthase (CHS) | Condenses p-coumaroyl-CoA with malonyl-CoA | First committed step to flavonoids |
The phenylpropanoid pathway initiates from the aromatic amino acids phenylalanine and, in some grasses, tyrosine, which are products of the shikimate pathway. The shikimate pathway itself derives carbon from phosphoenolpyruvate (glycolysis) and erythrose-4-phosphate (pentose phosphate pathway), highlighting the integration of primary and specialized metabolism [2] [3]. The first committed step in general phenylpropanoid metabolism is the deamination of phenylalanine to cinnamic acid catalyzed by phenylalanine ammonia-lyase (PAL), often considered the gateway enzyme to this diverse metabolic realm [4].
The pathway subsequently diverges into multiple branches producing various compound classes including lignin monomers, flavonoids, coumarins, stilbenes, and phenylpropanoid glycosides like this compound. This diversification occurs through a series of enzymatic modifications including hydroxylations, methylations, glycosylations, and acylations that greatly expand molecular diversity from common precursors [2] [4]. The monolignol branch leads to lignin biosynthesis through successive reduction and methylation steps, while the flavonoid branch generates thousands of polyphenolic compounds through the action of chalcone synthase and downstream enzymes. This compound itself is synthesized through glycosylation of a phenylpropanoid aglycone, though the complete biosynthetic route in Rhodiola rosea has not been fully elucidated [1].
Figure 1: The phenylpropanoid metabolic pathway illustrating the biosynthesis of this compound from primary metabolites through sequential enzymatic transformations. Key branch points to lignin and flavonoids are shown, with the proposed this compound branch highlighted.
Table 2: Pharmacological activities and mechanisms of this compound
| Pharmacological Activity | Proposed Mechanism | Experimental Models | Key Findings |
|---|---|---|---|
| Bone Metabolism Modulation | Enhances BMP-2 expression; Inhibits RANKL-induced osteoclastogenesis | Human osteoblast cultures; OVX mouse model | 100 μM increased BMP-2 by 37%; 5 μM suppressed osteoclast formation [5] [6] |
| Analgesic Effects | Activation of 5-HT₁A serotonergic receptors | Mouse model of oxaliplatin-induced neuropathic pain | 10 mg/kg reduced cold allodynia; effect blocked by 5-HT₁A antagonist [7] |
| Antioxidant Activity | Free radical scavenging; Enhanced cellular antioxidant systems | In vitro chemical assays; Cell culture models | Reduced oxidative stress markers; Increased antioxidant enzyme activities [1] |
| Anti-inflammatory Effects | Modulation of NF-κB and MAPK signaling pathways | RAW264.7 macrophage culture; Animal inflammation models | Suppressed pro-inflammatory cytokines (TNF-α, IL-6); Inhibited iNOS expression [1] [6] |
| Immunomodulatory Activity | Regulation of immune cell function and cytokine production | Lymphocyte and macrophage cultures | Enhanced phagocytic activity; Modulated Th1/Th2 cytokine balance [1] |
This compound demonstrates pleiotropic pharmacological activities through multiple molecular mechanisms, making it a compelling candidate for therapeutic development. In bone metabolism, this compound exerts dual anabolic and anti-catabolic effects by promoting osteoblast differentiation and function while simultaneously inhibiting osteoclast formation and activity. At the molecular level, this compound significantly enhances bone morphogenetic protein-2 (BMP-2) expression in human osteoblasts, with 100 μM concentration increasing BMP-2 levels by approximately 37% between days 14 and 21 of treatment [5]. Concurrently, this compound suppresses osteoclastogenesis by inhibiting the RANKL signaling pathway, reducing expression of osteoclast-specific genes including cathepsin K, calcitonin receptor (CTR), TRAF6, TRAP, and MMP-9 [6].
The analgesic properties of this compound involve central serotonergic pathways rather than opioid receptors. In a mouse model of oxaliplatin-induced peripheral neuropathic pain, this compound (10 mg/kg, intraperitoneal) significantly attenuated cold allodynia without developing tolerance [7]. This analgesic effect was abolished by pretreatment with the serotonin synthesis inhibitor para-chlorophenylalanine (PCPA) and specifically blocked by the 5-HT₁A receptor antagonist WAY-100635, but not by the opioid antagonist naloxone or 5-HT₃ receptor antagonist MDL-72222 [7]. This indicates a specific mechanism involving 5-HT₁A receptor activation and subsequent modulation of descending pain inhibitory pathways. Additional mechanisms contributing to this compound's therapeutic potential include antioxidant activity through free radical scavenging and enhancement of cellular antioxidant systems, anti-inflammatory effects via suppression of NF-κB and MAPK signaling pathways, and immunomodulatory properties through regulation of immune cell function and cytokine production [1] [6].
This compound demonstrates significant potential for managing osteoporosis and other metabolic bone diseases through multiple mechanisms. In ovariectomized (OVX) mouse models of postmenopausal osteoporosis, this compound treatment enhanced bone mineral density (BMD) and improved bone microarchitecture by increasing the population of active osteoblasts while restraining osteoclast maturation [6]. At the molecular level, this compound modulated critical serum biomarkers, decreasing bone resorption markers (CTX-1, TRACP5b, RANKL, M-CSF, TRAP) while increasing bone formation markers (ALP, OCN) [6]. When combined with zinc and probiotics, this compound further reduced pro-osteoporotic factors (MMP-3, IL-6, TNF-α) while enhancing anti-osteoporotic mediators (IL-10, TIMP3), suggesting synergistic effects with complementary therapeutic agents [6].
The molecular mechanisms underlying these effects involve regulation of epigenetic modifiers and transcription factors crucial for bone homeostasis. This compound treatment increased expression of eukaryotic translation elongation factor 2 (EEF2) while decreasing histone deacetylase 1 (HDAC1), thereby activating osteoprotective epigenetic mechanisms [6]. Furthermore, this compound promoted osteoblast differentiation by increasing expression of runt-related transcription factor 2 (Runx2) and osteocalcin (OCN), key transcription factors regulating osteogenesis [6]. In osteoclast precursors, this compound inhibited NFATc1 and c-Fos activation, nuclear translocation, and transcriptional activity, thereby disrupting the molecular program essential for osteoclast differentiation and function [6].
This compound has demonstrated efficacy in managing chemotherapy-induced peripheral neuropathy (CIPN), particularly oxaliplatin-induced cold allodynia, which represents a dose-limiting side effect in cancer chemotherapy. In a mouse model of oxaliplatin-induced neuropathic pain, a single dose of this compound (10 mg/kg, intraperitoneal) significantly reduced cold allodynia without apparent adverse effects [7]. The therapeutic effect was maintained with repeated administration, suggesting lack of tolerance development. The specific involvement of serotonergic 5-HT₁A receptors rather than opioid receptors in this compound's analgesic mechanism is particularly advantageous from a clinical perspective, potentially avoiding the dependency and tolerance issues associated with opioid analgesics [7].
Beyond bone metabolism and pain management, preliminary research suggests this compound may have potential applications in several other conditions. Neuroprotective effects have been observed in animal models of Alzheimer's disease and cerebral ischemia, though the precise mechanisms remain under investigation [6]. Potential anticancer properties have been reported in small-cell lung cancer models, while anti-inflammatory effects have been documented in models of hepatic fibrosis and acute colitis [6]. Additionally, this compound's adaptogenic properties may contribute to enhanced stress resistance, though human clinical evidence remains limited [1].
Table 3: Methods for this compound production and their characteristics
| Method | Procedure | Yield/Purity | Advantages | Limitations |
|---|---|---|---|---|
| Ethanol Extraction | 70-75% ethanol extraction from RRL roots | 969.71 mg/100 g dried root | Efficient for multiple compounds; Scalable | Variable content (0.08-0.6%); Plant-dependent [1] |
| NADES Extraction | Choline chloride + tartaric acid solvent | ~1000 μg/mL at 60 min | Environmentally friendly; High efficiency | Optimization required; New methodology [1] |
| Flash Chromatography | Ionic liquid + microwave + polyamide/resin columns | 98.2% purity; 60.6% recovery | High purity; Suitable for scale-up | Complex process; Costly [1] |
| Macroporous Resin | Adsorption and separation using macroporous resin | Content increased from 3.00% to 68.76% | High efficiency; Industrial application | Requires optimization; Multiple steps [1] |
| Chemical Synthesis | Chemical coupling of sugar and aglycone moieties | Varies by route | Independent of plant sources; Scalable | Complex protection/deprotection; Lower efficiency [1] |
| Biosynthesis | Engineered E. coli expressing biosynthetic enzymes | Research stage | Sustainable; Fermentation-based | Early development; Optimization needed [1] |
The production of this compound faces significant challenges due to its exclusive occurrence in specific Rhodiola rosea populations and relatively low natural abundance. Extraction methods have evolved from traditional approaches to more sophisticated techniques. Conventional extraction typically uses 70-75% ethanol, yielding approximately 969.71 mg/100 g dried root [1]. Recent advances include natural deep eutectic solvents (NADES), particularly choline chloride with tartaric acid, which achieved concentrations of approximately 1000 μg/mL after 60 minutes of extraction [1]. For purification, techniques such as high-speed countercurrent chromatography and flash column chromatography with ionic liquids have achieved purity levels exceeding 97-98% [1].
Due to limitations in plant-based production, synthetic approaches have been developed. Chemical synthesis strategies typically involve coupling appropriately protected sugar donors (such as 2,3,4-tri-O-acetyl-β-L-arabinopyranosylbromide) with cinnamyl alcohol derivatives [1]. More recently, biocatalytic and microbial production approaches have emerged using engineered E. coli strains expressing putative biosynthetic genes, offering potentially more sustainable and scalable production routes [1]. However, these methods remain at the research stage and require further optimization to achieve commercially viable yields. The development of efficient production methods is crucial for enabling comprehensive clinical research and potential therapeutic applications of this compound, as current reliance on natural extraction presents challenges in standardization, scalability, and cost-effectiveness.
Despite promising preclinical findings, significant research gaps must be addressed to advance this compound toward clinical application. Pharmacokinetic studies in relevant animal models and humans are notably lacking, including parameters such as bioavailability, metabolism, tissue distribution, and elimination half-life. The optimal dosing regimens for different therapeutic indications remain undetermined, and the relationship between in vitro effective concentrations (typically micromolar range) and achievable in vivo tissue levels requires clarification [5] [6]. Formulation development represents another critical challenge, as improving oral bioavailability may be necessary for clinical translation.
Future research priorities should include comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling in relevant models, rigorous randomized controlled trials in target patient populations, and development of combination therapies leveraging potential synergistic effects with other osteoactive or analgesic agents. From a production perspective, advancing synthetic biology approaches for more sustainable and scalable manufacturing represents a crucial enabling step for clinical development. Additionally, investigation of potential drug interactions and long-term safety profiles will be essential for establishing this compound's therapeutic utility, particularly for chronic conditions like osteoporosis that require extended treatment durations.
This compound is an alkylbenzene diglycoside primarily identified as a characteristic active ingredient of the medicinal plant Rhodiola rosea L. (RRL). It belongs to a class of phenylpropanoid compounds that also includes Rosarin and Rosin, collectively referred to as "rosavins." As a marker compound for standardizing Rhodiola rosea extracts, this compound has garnered significant scientific interest due to its diverse pharmacological profile and potential therapeutic applications across multiple disease domains. Recent research advances have illuminated its extensive biological activities, underlying molecular mechanisms, and potential for development into novel therapeutic agents for various chronic diseases [1] [2].
The molecular structure of this compound features a glycosidic composition that contributes to its high water solubility, which presents both opportunities and challenges for its pharmaceutical development. While this hydrophilicity enhances its compatibility with biological systems, it also limits its membrane permeability, resulting in relatively low oral bioavailability. Despite this pharmacokinetic challenge, this compound demonstrates significant bioactivity at the cellular and organismal levels, making it a compelling subject for continued pharmacological investigation [1] [2].
This compound exhibits a remarkably diverse range of biological activities that have been systematically characterized through in vitro and in vivo studies. The table below provides a comprehensive overview of its major pharmacological effects and the corresponding evidence levels:
Table 1: Comprehensive Pharmacological Activities of this compound
| Pharmacological Activity | Experimental Models | Key Findings/Mechanistic Insights | Effective Concentrations/Doses |
|---|---|---|---|
| Antioxidant Activity | In vitro chemical assays | Free radical scavenging, reduction of oxidative stress markers | Varies by system; effective in micromolar range [1] |
| Anti-inflammatory Effects | Cell cultures (macrophages), animal inflammation models | Inhibition of NF-κB and MAPK signaling pathways; reduction of pro-inflammatory cytokines | In vitro: 1.25-5 μM; In vivo: 10-20 mg/kg [2] [3] |
| Neuroprotective Actions | Models of neurodegenerative diseases, depression, cognitive impairment | Attenuation of neuroinflammation and oxidative stress in brain tissue | In vivo: 10-20 mg/kg (animal studies) [2] |
| Anticancer Properties | Various cancer cell lines | Cell cycle arrest (G0/G1 phase), apoptosis induction, inhibition of migration and invasion | In vitro: Varies by cell type; generally 10-100 μM [1] [2] |
| Osteoprotective Effects | Ovariectomized mouse model, osteoclastogenesis assays | Suppression of RANKL-induced osteoclast differentiation; promotion of osteogenesis | In vitro: 1.25-5 μM; In vivo: 5-10 mg/kg [3] |
| Pulmonary Protective Effects | PM2.5-induced lung toxicity models, pulmonary fibrosis | Inhibition of NLRP3 inflammasome-mediated pyroptosis via PI3K/AKT pathway | In vivo: 25, 50, 100 mg/kg in rat models [4] |
| Immunomodulatory Activity | Immune cell cultures | Regulation of immune cell functions and cytokine production | In vitro: Concentration-dependent effects observed [1] |
| Analgesic Effects | Animal pain models | Central and peripheral pain modulation | In vivo: Dose-dependent response [1] |
| Anti-radiation Properties | Radiation exposure models | Protection against radiation-induced cellular damage | In vivo: Effective at various doses [1] |
This compound demonstrates potent anti-inflammatory effects through multimodal action on key inflammatory signaling pathways. The compound specifically targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammation. Mechanistically, this compound inhibits the phosphorylation of both p65 and IκBα, thereby preventing the nuclear translocation of p65 and subsequent transcription of pro-inflammatory genes [3].
Additionally, this compound exerts significant suppressive effects on the mitogen-activated protein kinase (MAPK) signaling cascade. Experimental evidence demonstrates that it inhibits RANKL-induced phosphorylation of extracellular-signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). This coordinated inhibition of multiple signaling nodes effectively dampens the inflammatory response and modulates immune cell activation [3].
The following diagram illustrates this compound's mechanism in inhibiting osteoclastogenesis through NF-κB and MAPK pathways:
This compound inhibits osteoclast differentiation by suppressing NF-κB and MAPK signaling pathways, thereby preventing expression of osteoclast-specific genes [3].
In respiratory system pathologies, this compound demonstrates protective effects against PM2.5-induced lung toxicity through a sophisticated mechanism involving the NLRP3 inflammasome and pyroptosis pathway. This compound activates the PI3K/AKT signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome. This inhibition prevents the cleavage of caspase-1 and the subsequent processing of gasdermin D (GSDMD) into its active N-terminal fragment (GSDMD-N), which is responsible for pore formation in cell membranes during pyroptosis [4].
This mechanism effectively reduces the release of pro-inflammatory cytokines IL-1β and IL-18, thereby attenuating the inflammatory cascade and cellular damage in lung tissue. The activation of the PI3K/AKT pathway by this compound represents a potentially therapeutic approach to mitigating particulate matter-induced lung injury [4].
The following diagram illustrates this compound's protective mechanism in PM2.5-induced lung toxicity:
This compound activates PI3K/AKT pathway to inhibit NLRP3 inflammasome-mediated pyroptosis, protecting against PM2.5-induced lung injury [4].
This compound demonstrates multifaceted anticancer properties through several distinct but complementary mechanisms. In various cancer cell lines, it exerts cytotoxic effects primarily through induction of apoptotic cell death. Additionally, this compound arrests the cell cycle at the G0/G1 phase, preventing uncontrolled proliferation of malignant cells. The compound also suppresses the migratory and invasive capabilities of cancer cells, potentially limiting metastatic spread [2].
At the molecular level, this compound modulates the MAPK/ERK signaling pathway, which plays a critical role in cancer cell survival and proliferation. This targeted interference with key oncogenic signaling cascades positions this compound as a promising candidate for further development as an anticancer therapeutic, either as a single agent or in combination therapies [2].
The inhibitory effect of this compound on osteoclast differentiation has been systematically characterized using established in vitro methodologies:
Cell Isolation and Culture: Bone marrow monocyte cells (BMMCs) are isolated from C57BL/6 mice by flushing femurs with alpha-MEM medium. Alternatively, RAW 264.7 cell line can be used [3].
Osteoclast Differentiation: Cells are seeded in 96-well plates at appropriate density and cultured in complete α-MEM containing:
TRAP Staining: After 7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP) using commercial kits. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts [3].
Functional Assays:
Molecular Analysis:
The efficacy of this compound in preventing bone loss has been validated using an ovariectomized (OVX) mouse model that recapitulates postmenopausal osteoporosis:
Animal Groups: Female C57BL/6 mice are divided into:
Treatment Protocol: this compound is administered daily via intraperitoneal injection or oral gavage for 6-8 weeks post-ovariectomy.
Outcome Measures:
The pulmonary protective effects of this compound have been evaluated using a PM2.5-induced lung injury model:
Animal Treatment: Rats are randomly assigned to:
Exposure Protocol: Animals receive intratracheal instillation of PM2.5 suspension (7.5 mg/kg) to induce lung injury.
Treatment Schedule: this compound is administered intraperitoneally once daily for 7 days before and 7 days after PM2.5 exposure.
Assessment Parameters:
Despite its promising pharmacological profile, this compound faces challenges related to its pharmacokinetic properties. The compound exhibits high water solubility but low membrane permeability, resulting in limited oral bioavailability. Pharmacokinetic studies in rats have demonstrated significant differences in blood concentration profiles following intravenous versus oral administration, confirming its bioavailability limitations [1] [2].
To address these challenges, various formulation strategies have been explored:
Table 2: Formulation Strategies for Improving this compound Bioavailability
| Formulation Approach | Key Features | Reported Outcomes |
|---|---|---|
| Complexation Systems | Cyclodextrin inclusion, phospholipid complexes | Enhanced solubility and stability |
| Lipid-Based Systems | Liposomes, nanoemulsions, solid lipid nanoparticles | Improved membrane permeability and absorption |
| Polymeric Nanoparticles | PLGA, chitosan-based nanocarriers | Controlled release and targeted delivery |
| Prodrug Approaches | Chemical modification to less polar derivatives | Enhanced intestinal absorption |
Advanced drug delivery systems show particular promise for overcoming the pharmacokinetic limitations of this compound. Nanoformulations can potentially enhance its bioavailability through increased solubility, prolonged circulation time, and targeted delivery to specific tissues. These technological advances may unlock the full therapeutic potential of this compound by ensuring adequate drug exposure at target sites [1].
This compound represents a structurally unique alkylbenzene diglycoside with a remarkably diverse pharmacological profile. Its multimodal mechanisms of action, targeting multiple signaling pathways including NF-κB, MAPK, and PI3K/AKT, position it as a promising candidate for development as a therapeutic agent for various chronic conditions, particularly inflammatory disorders, osteoporosis, and pulmonary diseases.
The comprehensive in vitro and in vivo data summarized in this technical guide provide compelling evidence of this compound's therapeutic potential. However, several important research directions warrant further investigation:
ADMET Profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies are needed to fully characterize this compound's pharmacokinetic and safety profile.
Formulation Optimization: Continued development of advanced delivery systems to overcome bioavailability limitations remains crucial for clinical translation.
Clinical Validation: Well-designed clinical trials are essential to establish safety, efficacy, and appropriate dosing regimens in humans.
Combination Therapies: Exploration of synergistic effects with existing therapeutic agents could enhance clinical utility.
Structure-Activity Relationships: Systematic modification of the this compound structure may yield analogs with improved potency and pharmacokinetic properties.
The table below summarizes the quantitative data and dosing information from animal studies that imply some level of systemic absorption and activity of Rosavin.
| Study Focus / Model | Dosing Regimen | Reported Quantitative Outcomes | Implied ADME Processes |
|---|---|---|---|
| Non-alcoholic steatohepatitis (NASH) in Rats [1] | 10, 20, 30 mg/kg/day for 4 weeks | Dose-dependent improvement in liver enzymes (AST, ALT) and lipid profile. | Systemic absorption and distribution to the liver. |
| Type 2 Diabetes (T2DM) in Rats [2] | 10, 20, 30 mg/kg/day for 4 weeks | Dose-dependent reduction in serum glucose and insulin, improved lipid panel. | Systemic absorption and distribution to liver, kidney, and adipose tissues. |
| Hepatic Fibrosis in NASH Rats [1] | 10, 20, 30 mg/kg/day for 4 weeks | Modulation of mRNA (HSPD1, TNF, MMP14, ITGB1) and non-coding RNA levels in liver tissue. | Distribution to the liver and interaction with intracellular targets. |
To address the critical gaps in this compound ADME knowledge, the following detailed experimental methodologies are recommended.
This protocol is designed to generate comprehensive ADME data in a rodent model.
This protocol assesses how quickly this compound is metabolized and identifies its metabolic products.
Based on efficacy studies, this compound's biological activities involve multiple pathways. The diagram below maps these known interactions and the proposed workflow for ADME investigation.
Diagram of this compound's reported biological activities and proposed ADME study workflow.
The almost complete lack of fundamental ADME data for this compound presents a major bottleneck in its development as a therapeutic agent. Future work should prioritize:
Rosavin is a characteristic phenylpropanoid glycoside and a primary active constituent of the adaptogenic plant Rhodiola rosea L. (RRL), also known as golden root or arctic root. As a diglycoside of cinnamyl alcohol (chemical formula C₂₀H₂₈O₁₀, molecular mass 428.43 g/mol), this compound exists alongside related compounds rosarin and rosin, which are collectively referred to as "rosavins" in the literature [1] [2]. These compounds are recognized as characteristic constituents specific to R. rosea, with this compound being the most abundant among them [1]. The European Medicines Agency has officially recognized R. rosea as a botanical adaptogen, with this compound serving as a key marker compound for quality standardization of herbal preparations derived from this plant [2] [3].
The pharmacological significance of this compound extends to multiple therapeutic domains. Research has demonstrated its diverse biological activities, including antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects [1] [4]. More recent investigations have explored its potential in bone metabolism regulation, with studies showing this compound's ability to enhance BMP-2 expression in human osteoblasts, suggesting potential applications in osteoporosis treatment and bone regeneration [5] [6]. Additionally, this compound has shown anti-inflammatory properties in microglial cell models, significantly inhibiting the secretion of pro-inflammatory cytokines IL-6 and TNF-α [7]. These multifaceted pharmacological activities, combined with its status as a characteristic marker compound, underscore the importance of comprehensive understanding of this compound's natural sources, extraction methodologies, and analytical techniques for research and development applications.
This compound serves as a key chemotaxonomic marker specifically for Rhodiola rosea L., distinguishing it from other species within the Rhodiola genus [7]. While the Rhodiola genus encompasses approximately 90 accepted species, with about 20 possessing recognized medicinal value, this compound production is highly specific to R. rosea and, to a lesser extent, R. sachalinensis [1] [2]. Other medically relevant species such as R. crenulata, R. kirilowii, R. cretinii subsp., and R. quadrifida do not contain significant levels of rosavins, making the presence of this compound a definitive indicator of authentic R. rosea material [1] [7]. This specificity has significant implications for quality control and authentication of commercial products, as adulteration with alternative Rhodiola species remains a prevalent issue in the herbal supplements market [7].
Rhodiola rosea L. exhibits a circumboreal distribution, primarily thriving in harsh, high-altitude environments across the Northern Hemisphere [1] [7]. The plant typically grows at elevations of 1800–2700 meters in high, cold, non-polluted zones, often inhabiting rocky terrains, sea cliffs, and mountainous regions [1]. Its native range extends across subarctic and alpine areas of Northern Europe, Asia, and North America, with significant populations documented in Scandinavia, Iceland, Greenland, Alaska, Canada, Russia, Mongolia, Korea, Japan, and northwestern regions of China [1] [7]. The plant's limited geographical distribution, coupled with its specific habitat requirements and slow growth rate (requiring at least 5 years to reach medicinal maturity), presents significant challenges for sustainable harvesting and contributes to its status as an endangered species in many regions [3] [7].
Table: Geographical Distribution of Rhodiola rosea L.
| Region | Specific Locations | Habitat Characteristics |
|---|---|---|
| Europe | Scandinavia, Iceland, Greenland | Rocky terrains, sea cliffs |
| Asia | Russia, Mongolia, Korea, Japan, Northwestern China | Mountains at 1800-2700m altitude |
| North America | Alaska, Canada | Alpine and arctic regions |
The this compound content within R. rosea plants is influenced by multiple factors, creating significant natural variability that impacts quality and standardization. Research by Wang et al. utilizing HPLC analysis demonstrated that this compound content varies considerably across different R. rosea populations, ranging from 0.08% to 0.6% of dry weight in plants from various Chinese origins [1]. Key factors affecting this compound accumulation include:
This inherent variability presents substantial challenges for producing standardized extracts with consistent this compound content, necessitating rigorous quality control measures throughout the supply chain [7] [8].
Traditional extraction methods for this compound primarily utilize solid-liquid extraction techniques applied to dried roots and rhizomes of R. rosea [1]. The choice of extraction solvent significantly impacts both yield and selectivity, with ethanol-water mixtures demonstrating superior efficiency compared to pure water or other organic solvents [1]. Research by Kosakowska et al. optimized ethanol concentration for this compound extraction, finding that 70-75% ethanol provided optimal results, yielding this compound content of approximately 969.71 mg/100 g of plant material [1]. Conventional extraction techniques often incorporate auxiliary methods to enhance efficiency:
These conventional approaches, while established and relatively straightforward, often face limitations in terms of selectivity, solvent consumption, and potential for thermal degradation of active compounds.
Recent advancements in extraction technologies have focused on improving efficiency, yield, and environmental sustainability of this compound recovery from plant material:
Natural Deep Eutectic Solvents (NADES): Tsvetov et al. pioneered the application of NADES for this compound extraction, demonstrating that combinations of choline chloride and tartaric acid achieved exceptional efficiency, with this compound concentration reaching approximately 1000 μg/mL after 60 minutes of extraction [1]. This green chemistry approach offers advantages of biodegradability, low toxicity, and tunable selectivity.
Ionic Liquid-Based Extraction: Ma et al. developed a flash column chromatography method utilizing ionic liquids as extraction solvents combined with microwave assistance, achieving this compound with 98.2% purity and an extraction recovery of 60.6% [1]. This method provides enhanced selectivity while reducing processing time.
Macroporous Adsorption Resin Chromatography: Yang et al. established an industrial-scale process using macroporous adsorption resins, increasing this compound content from 3.00% to 68.76% with a recovery rate of 85.44% [1]. This approach enables efficient concentration and purification directly from crude extracts.
High-Speed Counter-Current Chromatography (HSCCC): Mudge et al. applied HSCCC to isolate this compound from methanolic extracts, obtaining 97% purity with reduced solvent usage and minimal losses from irreversible adsorption [1].
Table: Comparison of this compound Extraction Methodologies
| Extraction Method | Solvent System | Key Results | Advantages |
|---|---|---|---|
| Conventional Ethanol Extraction | 70-75% Ethanol | 969.71 mg/100 g plant material | Established, scalable |
| NADES Extraction | Choline chloride + Tartaric acid | ~1000 μg/mL after 60 min | Green chemistry, tunable selectivity |
| Ionic Liquid + Microwave | Ionic liquids | 98.2% purity, 60.6% recovery | High purity, reduced processing time |
| Macroporous Resin Chromatography | Various eluents | Content increased from 3% to 68.76% | Industrial scalability, high recovery |
Accurate quantification of this compound in plant materials and finished products requires sophisticated analytical techniques. Several chromatographic methods have been established and validated for this purpose:
High-Performance Liquid Chromatography (HPLC): The most widely employed method for this compound quantification, typically utilizing reverse-phase C18 columns with UV or PDA detection [1] [8]. This technique provides reliable quantification and can simultaneously analyze multiple markers including salidroside and other rosavins.
HPLC Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, particularly valuable for complex matrices and low-concentration samples [1]. LC-MS/MS enables definitive compound identification through fragmentation patterns.
HPLC with Fused-Core Columns: Provides enhanced separation efficiency and faster analysis times compared to conventional fully porous particle columns [1].
High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective screening method useful for fingerprinting and rapid assessment of multiple samples simultaneously [7].
For standardized extracts, regulatory bodies including the European Pharmacopoeia and United States Pharmacopeia specify minimum content requirements. The European Pharmacopoeia (11th edition, 2023) mandates a minimum ratio of salidroside to rosavins not lower than 1:3, while the USP requires not less than 0.3% of phenylpropanoid glycosides (calculated as this compound) and not less than 0.08% of salidroside on a dry weight basis [7].
Comprehensive quality assessment studies have revealed significant concerns regarding the authenticity and quality of commercial products marketed as R. rosea supplements:
These findings underscore the critical importance of rigorous quality control throughout the supply chain and the necessity of comprehensive analytical verification for research utilizing commercial R. rosea materials.
Quality Assessment Workflow for Rhodiola rosea Materials
The complex structure of this compound, featuring multiple hydroxy groups in its sugar moieties, presents significant challenges for chemical synthesis requiring elaborate protection and deprotection strategies [3]. Several synthetic routes have been developed:
Patov et al. (2006): Developed an early synthetic route based on 1,2,3,4-diisopropylidene-D-glucopyranose and 2,3,4-tri-O-acetyl-β-L-arabinopryanosylbromide through a 4-step process. While relatively short, this method suffers from complex raw material preparation and harsh catalytic conditions [1] [4]
Chinese Researchers (2021): Employed safer and cheaper starting materials including cinnamyl alcohol and fully acetyl-α-D-bromoglucose in a 7-step sequence with an overall yield of 15.92%. This approach offers advantages of mild conditions, simple operation, and reduced environmental impact [1] [4]
Alternative Glucose-Based Route: Utilized β-D-pentaacetylglucose and arabinopyranose as starting materials, providing another accessible route to this compound [4]
While chemical synthesis offers the potential for standardized production, commercial application remains limited by tedious multistep protocols, low overall yields, and challenges in scaling production economically [3].
Recent advances in synthetic biology and metabolic engineering have opened promising avenues for this compound production through engineered microbial systems:
Microbial Biosynthesis Pathway of this compound in Engineered E. coli
Engineered Escherichia coli Systems: Li et al. (2024) achieved a breakthrough in microbial synthesis by constructing a complete biosynthetic pathway in engineered E. coli [3]. This system incorporates:
Production Performance: The optimized system achieved remarkable this compound production of 7539.1 ± 228.7 mg/L from D-glucose and L-arabinose in fed-batch fermentation using a 5-L bioreactor [3]. This represents the highest reported yield of microbial this compound production to date and demonstrates the potential for industrial-scale manufacturing.
Economic Viability: With market prices for R. rosea root extracts (3% this compound content) reaching approximately 1000 RMB/kg, the engineered microbial production system offers a potentially cost-effective alternative that avoids overharvesting of wild plant populations [3].
This biotechnological approach addresses key limitations of plant extraction and chemical synthesis by providing a scalable, sustainable production platform with reduced environmental impact and more consistent quality output.
A 2025 study by Sobczak et al. provides a validated protocol for investigating this compound's effects on human osteoblasts (HOBs) [5] [6]:
Cell Culture Conditions:
Treatment Protocol:
BMP-2 Expression Analysis:
Cell Morphology and Confluence Assessment:
Collagen Production Assessment:
This protocol demonstrated that 100 μM this compound significantly increased BMP-2 expression on days 14 and 21 compared to mineralization controls (p < 0.05), with both concentrations (50 μM and 100 μM) enhancing cell confluence [5] [6].
A comprehensive protocol for evaluating this compound's anti-inflammatory effects in BV2 microglial cells was established by recent research [7]:
Cell Culture and Treatment:
Cytokine Measurement:
Cell Viability Assessment:
Statistical Analysis:
This protocol demonstrated that this compound significantly and dose-dependently inhibited the secretion of both IL-6 and TNF-α in LPS-stimulated microglial cells, confirming its anti-inflammatory properties [7].
This compound represents a chemically distinctive and pharmacologically significant natural product with growing importance in nutraceutical and pharmaceutical research. Its specific occurrence in Rhodiola rosea L. and limited presence in R. sachalinensis establishes it as a valuable chemotaxonomic marker for quality control and authentication of herbal products. The inherent variability in this compound content due to geographical, environmental, and developmental factors necessitates rigorous analytical verification when working with plant-derived materials.
Recent advancements in extraction technologies, particularly NADES and macroporous resin systems, offer improved efficiency and sustainability for obtaining this compound from plant materials. However, the emergence of sophisticated biotechnological production through engineered microbial systems presents a promising alternative that could address supply chain challenges and conservation concerns associated with wild harvesting of R. rosea.
For researchers investigating this compound, particular attention should be paid to:
This compound is a characteristic phenylpropanoid glycoside and the major active and characteristic component of Rhodiola rosea L. (RRL), also known as Golden Root or Arctic Root [1]. It was first isolated from the roots of RRL by Russian researchers, who named it "this compound" due to its rose-like aroma [1].
Obtaining this compound has evolved from traditional plant extraction to advanced synthetic biology approaches to overcome challenges of low natural yield and high cost.
| Method | Key Features | Advantages | Disadvantages | Typical Yield/Reference |
|---|---|---|---|---|
| Plant Extraction | Uses solvents like ethanol or methanol from RRL roots. | Yields natural product complex. | Low content in plant; complex purification; threatens wild populations. | 0.08%-0.6% in plant; 68.76% purity after purification [1]. |
| Chemical Synthesis | Multi-step organic synthesis from sugar and cinnamyl alcohol derivatives. | Independent of plant source. | Requires protection/deprotection of functional groups; low yield. | Overall yield of 15.92% (2021 route) [1]. |
| Biosynthesis in Engineered *E. coli* | Microbial cell factory using engineered metabolic pathways from D-glucose and L-arabinose. | Sustainable; high yield; scalable for industry. | Requires sophisticated metabolic engineering. | 7,539.1 ± 228.7 mg/L (fed-batch fermentation) [2]. |
For quality control, here is a detailed methodology for analyzing this compound content in raw materials or products, based on a published study [5].
This compound exhibits a wide range of biological activities, making it a promising candidate for drug development. Key recent findings include:
The following diagram illustrates the key signaling pathways through which this compound exerts its pharmacological effects.
Ensuring the quality of RRL products is a significant challenge. This compound is frequently absent or present only in trace amounts in commercial products [5] [4].
This compound is a characteristic phenylpropanoid glycoside predominantly found in Rhodiola rosea L. (Golden Root or Arctic Root), where it serves as one of the primary active constituents and a key quality marker for standardization. As a regulatory requirement in herbal medicine, this compound content determination is essential for product authentication, especially since cheaper Rhodiola species like R. crenulata and R. kirilowii often lack this compound entirely. The chemical structure of this compound features a cinnamyl alcohol moiety linked to a glycosidic portion, contributing to its analytical challenges including separation from structurally similar compounds (rosin, rosarin) and extraction optimization.
The pharmacological importance of this compound has been well-established through recent research, demonstrating multipotential activities including antioxidant, neuroprotective, antifatigue, and immunomodulatory effects. These diverse biological activities have driven increased demand for reliable analytical methods to ensure consistent quality in pharmaceutical preparations and herbal supplements. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard technique for this compound quantification due to its sensitivity, reproducibility, and ability to simultaneously separate multiple marker compounds in complex plant matrices.
Various HPLC methodologies have been developed and validated for the quantification of this compound in Rhodiola rosea raw materials and commercial preparations. These methods primarily utilize reversed-phase chromatography with C18 or specialized columns, coupled with different detection systems including diode array detection (DAD), ultraviolet (UV), and mass spectrometry (MS). The selection of an appropriate method depends on the specific application needs, available instrumentation, and required sensitivity levels. For routine quality control, HPLC-UV/DAD methods offer robust performance, while research applications may benefit from HPLC-MS for enhanced specificity and confirmation of compound identity.
Recent advancements have focused on improving separation efficiency and reducing analysis time while maintaining resolution of this compound from closely related compounds and matrix interferences. The development of validated methods following International Conference on Harmonisation (ICH) guidelines has been particularly important for regulatory acceptance and standardization across different laboratories. These methods typically demonstrate excellent performance characteristics including linearity across relevant concentration ranges, precision with relative standard deviation (RSD) values below 5%, and accuracy with recovery rates between 95-105%.
Table 1: Essential Equipment for HPLC Analysis of this compound
| Category | Specifications | Notes |
|---|---|---|
| HPLC System | Binary or quaternary pump, autosampler, column oven, DAD or UV-Vis detector | System should be capable of gradient elution |
| Analytical Column | C18 column (250 × 4.6 mm, 5 μm) or Fluoro-phenyl column | Alternative: monolithic columns for faster analysis |
| Guard Column | C18 cartridge compatible with analytical column | Extends analytical column lifetime |
| Balance | Analytical balance (0.0001 g sensitivity) | For accurate weighing of standards and samples |
| Solvent Filtration | 0.45 μm membrane filter | Nylon or PTFE for mobile phase filtration |
| Sample Filtration | 0.45 μm syringe filters | Compatible with organic solvents |
| pH Meter | Digital with temperature compensation | For mobile phase pH adjustment |
Table 2: Required Reagents and Standards
| Reagent/Standard | Purity/Specifications | Storage Conditions |
|---|---|---|
| This compound Reference Standard | ≥95% purity, preferably certified | -20°C, desiccator |
| Salidroside Reference Standard | ≥95% purity | -20°C, desiccator |
| HPLC-grade Water | 18.2 MΩ·cm resistivity | Room temperature |
| HPLC-grade Acetonitrile | UV transparent, low impurities | Room temperature, flammable |
| HPLC-grade Methanol | UV transparent, low impurities | Room temperature, flammable |
| Phosphoric Acid | Analytical grade | Room temperature |
| Formic Acid | Analytical grade | Room temperature |
Efficient extraction of this compound from Rhodiola rosea matrices requires optimization of several parameters including solvent composition, extraction time, temperature, and technique. Based on comparative studies, 70-75% methanol in water has demonstrated superior extraction efficiency for this compound compared to pure water or absolute alcohol, achieving concentrations up to 969.71 mg/100 g of raw material. The extraction procedure should follow this optimized protocol:
For alternative extraction approaches, Natural Deep Eutectic Solvents (NADES) have shown promising results, particularly combinations of choline chloride and tartaric acid, which can extract approximately 1000 μg/mL of this compound when extracted for 60 minutes. This green extraction technique offers environmental benefits while maintaining high extraction efficiency.
Reference standard solutions must be prepared with precision to ensure accurate calibration and quantification. The following procedure describes preparation of primary and working standards:
All standard solutions should be prepared in amber glassware to protect from light degradation and stored at 2-8°C when not in immediate use. Solution stability should be verified periodically, typically every 24 hours during analytical runs.
Chromatographic separation of this compound requires careful optimization of mobile phase composition, column selection, and temperature parameters to achieve baseline separation from related compounds and matrix interferences. Based on validated methods, the following conditions provide optimal resolution:
Table 3: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) | Fluoro-phenyl column | C8 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Gradient: 10-40% acetonitrile in 0.1% phosphoric acid over 25 min | Isocratic: 75% methanol, 25% water (pH 4.0 with acetic acid) | Isocratic: 40% acetonitrile, 60% water (pH 3.5 with phosphoric acid) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.5 mL/min |
| Column Temperature | 30°C | 40°C | Ambient |
| Injection Volume | 10 μL | 20 μL | 20 μL |
| Detection Wavelength | 254 nm | 245 nm | 242 nm |
| Run Time | 27 minutes | 8 minutes | 10 minutes |
Condition 1 is particularly effective for comprehensive profiling as it allows simultaneous detection of five marker compounds (salidroside, rosarin, this compound, rosin, and rosiridin) within 27 minutes, providing a complete chemical profile of Rhodiola samples. Condition 2 offers a rapid analysis option for high-throughput environments where only this compound and salidroside quantification is required.
System suitability tests must be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. The following parameters should be evaluated:
The retention time of this compound typically ranges between 17-20 minutes under standard gradient conditions, but should be verified with each specific column and mobile phase composition.
Comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation protocol should be implemented:
Table 4: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Compare chromatograms of blank, placebo, and sample | No interference at this compound retention time |
| Linearity | Analyze minimum 5 concentrations in triplicate | R² ≥ 0.999, residual plot random |
| Range | 1-200 μg/mL for this compound | Confirmed by linearity, precision, accuracy |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%) | Mean recovery 98-102%, RSD ≤ 2% |
| Precision | Repeatability (n=6) and intermediate precision (different days, analysts) | RSD ≤ 2% for repeatability, ≤ 3% intermediate |
| LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1 respectively | LOQ with precision RSD ≤ 5% and accuracy 80-120% |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase pH | System suitability criteria still met |
Linearity and Range: Prepare standard solutions at a minimum of five concentration levels spanning the expected working range (e.g., 1, 50, 100, 150, and 200 μg/mL for this compound). Inject each concentration in triplicate and plot peak area versus concentration. Perform statistical analysis of the regression line, including calculation of the correlation coefficient (R²), y-intercept, and slope. The residual plot should show random distribution without systematic patterns.
Accuracy and Recovery: Prepare spiked samples by adding known amounts of this compound standard to pre-analyzed Rhodiola samples or placebo matrices at three concentration levels (80%, 100%, and 120% of target concentration). Process and analyze these samples using the validated method. Calculate percentage recovery for each level by comparing measured concentration to theoretical concentration. The mean recovery should be within 98-102% with RSD ≤ 2% for all levels.
Precision Studies: For repeatability (intra-day precision), analyze six independent sample preparations from the same homogeneous batch on the same day by the same analyst. For intermediate precision (inter-day precision), repeat the analysis on different days, with different analysts, or using different instruments. Calculate the RSD for peak areas and retention times, which should not exceed 2% for repeatability and 3% for intermediate precision.
Chromatographic challenges may arise during method development and routine application. The following troubleshooting guide addresses common problems:
Table 5: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Peak Tailing | Column degradation, inappropriate mobile phase pH, secondary interactions | Replace guard column, adjust pH (2.5-4.0), add ion-pairing reagents |
| Retention Time Shift | Mobile phase composition variation, column temperature fluctuations, column aging | Prepare fresh mobile phase, stabilize temperature, use longer equilibration time |
| Poor Resolution | Inadequate gradient profile, column efficiency loss, excessive flow rate | Optimize gradient program, replace aged column, reduce flow rate (0.8-1.0 mL/min) |
| Low Recovery | Incomplete extraction, degradation, adsorption losses | Optimize extraction time/temperature, use stabilizers, add extraction aids |
| Baseline Noise | Contaminated mobile phase, air bubbles, detector lamp issues | Filter and degas mobile phase, purge system, replace UV lamp |
Systematic optimization may be required for specific sample matrices or to improve method performance. A method operable design region (MODR) approach can be implemented by varying critical parameters within defined ranges:
The following workflow diagram illustrates the complete analytical process for this compound quantification:
Quality assessment of commercial Rhodiola products using the validated HPLC method has revealed significant variability in this compound content. In a comprehensive study analyzing seven different Rhodiola samples, only three contained all three marker compounds (this compound, salidroside, and p-tyrosol), while three samples completely lacked this compound, indicating potential adulteration or poor quality. The this compound content in authentic samples varied between 59.99 ± 3.74 μg/mL and 100.46 ± 5.44 μg/mL, demonstrating the importance of quantitative analysis for quality assurance.
For commercial product standardization, analysis of 27 batches of authentic Rhodiola rosea raw material established that the average content of salidroside was 0.6% (range 0.3-1.5%), while the sum of rosin, this compound, and rosarin, expressed as rosin, averaged 1.4% (range 0.6-2.6%). Based on these comprehensive analyses, minimum quality standards have been proposed: 0.3% for salidroside and 0.6% for the sum of rosin, rosarin, and this compound in plant material of Rhodiola rosea.
Species authentication is a critical application of this compound HPLC analysis, as various Rhodiola species are frequently substituted or adulterated in commercial trade. Research has demonstrated that this compound is present in five different origins of Rhodiola rosea plants in China, with content ranging from 0.08% to 0.6%. In contrast, this compound was absent in several sources of R. crenulata, R. cretinii subsp., and R. kirilowii, providing a clear chemical fingerprint for distinguishing authentic Rhodiola rosea from common adulterants.
The following diagram illustrates the relationship between different analytical techniques and their applications in this compound analysis:
The HPLC analytical methods presented in this application note provide robust protocols for the quantification of this compound in Rhodiola rosea materials and commercial products. The validated methods demonstrate excellent performance characteristics including specificity, accuracy, precision, and sensitivity suitable for quality control applications in pharmaceutical, nutraceutical, and research settings. As this compound continues to gain attention for its therapeutic potential, reliable analytical methods become increasingly important for standardization, dosing accuracy, and regulatory compliance.
For regulatory submissions, the method should be fully validated according to ICH guidelines or other applicable regulatory frameworks. The documentation should include complete validation reports, system suitability data, and representative chromatograms. Additionally, the application of analytical quality by design (AQbD) principles can further enhance method robustness and regulatory acceptance. As the scientific understanding of this compound's pharmacological activities expands, these HPLC methods will play a crucial role in ensuring product quality, consistency, and ultimately, patient safety.
This compound is a characteristic bioactive diglycoside found primarily in Rhodiola rosea L. (RRL), known for its diverse pharmacological activities including adaptogenic properties, anti-inflammatory effects, and potential osteogenic activity. The compound's chemical structure consists of cinnamyl alcohol linked to a disaccharide moiety of glucose and arabinopyranose connected by a 1,6-glycosidic bond. The increasing demand for this compound in pharmaceutical research and commercial applications has been challenged by its limited natural availability—content in RRL typically ranges from just 0.08% to 0.6% of plant dry weight. This scarcity has driven the development of both chemical and biological synthesis approaches to enable larger-scale production for research and clinical applications.
The synthesis of this compound presents particular challenges due to its complex glycosidic linkages and the presence of multiple hydroxy groups requiring elaborate protection and deprotection strategies during chemical synthesis. These challenges have motivated researchers to develop innovative approaches spanning traditional organic chemistry to advanced synthetic biology platforms. This application note provides a comprehensive overview of established synthesis protocols, detailed experimental methodologies, and strategic considerations for selecting appropriate synthesis routes based on research objectives and available resources.
Chemical synthesis of this compound has evolved significantly since the first reported synthesis by Patov et al. in 2006. This pioneering work established a four-step synthesis route starting from 1,2,3,4-diisopropylidene-D-glucopyranose and 2,3,4-tri-O-acetyl-β-L-arabinopryanosylbromide. While this approach demonstrated feasibility, it faced limitations including complex raw material preparation and harsh catalytic reaction conditions that restricted its practical application for larger-scale production. The method represented an important proof of concept but highlighted the need for more efficient and practical synthetic routes [1] [2].
More recent advances have focused on developing simpler and more cost-effective approaches. Chinese research groups have pioneered improved synthetic methods using safer and cheaper starting materials including glucose, arabinopyranose, and cinnamyl alcohol. A 2021 publication described a seven-step synthesis achieving an overall yield of 15.92% through strategically designed glycosylation sequences. This approach offered significant advantages including milder reaction conditions, simpler operational procedures, and reduced environmental impact compared to earlier methods. The development of more efficient protecting group strategies and optimized glycosylation conditions has been instrumental in improving the practicality of this compound chemical synthesis [1].
Table 1: Comparative Analysis of this compound Chemical Synthesis Methods
| Starting Materials | Steps | Overall Yield | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| 1,2,3,4-diisopropylidene-D-glucopyranose, 2,3,4-tri-O-acetyl-β-L-arabinopryanosylbromide | 4 | Not specified | Short synthesis route | Complex raw materials, harsh reaction conditions | [1] |
| Cinnamyl alcohol, fully acetyl-α-D-bromoglucose | 7 | 15.92% | Low cost, mild conditions, simple operation, low contamination | Multi-step process requiring expertise in glycosylation chemistry | [1] |
| β-D-Pentaacetylglucose, arabinopyranose | Information limited in search results | Information limited in search results | Information limited in search results | Information limited in search results | [1] |
Microbial synthesis has emerged as a promising alternative for this compound production, addressing many limitations of both plant extraction and chemical synthesis. Pioneering work in this field has focused on engineering Escherichia coli as a microbial platform for de novo biosynthesis of this compound and related compounds. This approach leverages the native metabolic pathways of engineered bacteria to produce complex glycosides from simple carbon sources. The fundamental strategy involves reconstructing plant-specific biosynthetic pathways in a microbial host, enabling sustainable production without reliance on scarce plant resources [3] [4].
A landmark achievement in this field was reported in 2024, with researchers developing an engineered E. coli strain capable of producing This compound at titers of 7.5 g/L through optimized fed-batch fermentation. This remarkable yield was achieved by implementing both de novo UDP-arabinose biosynthesis from UDP-glucose and a salvage pathway utilizing free L-arabinose, significantly enhancing precursor availability. The engineered strain incorporated multiple heterologous enzymes including sugar biosynthetic enzymes, glycosyltransferases, and phenylpropanoid pathway enzymes to create a complete biosynthetic route from simple carbon sources to this compound. This microbial platform represents a breakthrough in this compound production efficiency, surpassing all previous methods in both yield and scalability [4].
Critical to the success of microbial this compound production has been the strategic engineering of key biosynthetic enzymes, particularly glycosyltransferases. Researchers have employed structure-guided rational design to engineer the 1,6-glucosyltransferase CaUGT3 into a new biocatalyst (CaUGT3T145V/N375Q) with modified sugar donor specificity. This enzyme engineering was essential for achieving efficient arabinosylation of the rosin intermediate, a key step in this compound biosynthesis. The engineering process involved homology modeling, molecular dynamics simulations, and site-directed mutagenesis to create enzymes with desired catalytic properties and sugar donor specificities [3].
The biosynthetic pathway for this compound in engineered microbes incorporates multiple engineered components: (1) Enhanced phenylalanine biosynthesis to provide the aromatic precursor; (2) Reconstruction of the phenylpropanoid pathway including phenylalanine ammonia-lyase (PAL), hydroxycinnamate:CoA ligase (4CL), cinnamyl-CoA reductase (CCR), and endogenous alcohol dehydrogenases to convert phenylalanine to cinnamyl alcohol; (3) Glycosylation machinery featuring specifically engineered glycosyltransferases for sequential sugar addition; and (4) UDP-sugar biosynthesis pathways to ensure adequate supply of activated sugar donors. Optimization of this complex pathway required careful metabolic balancing to prevent accumulation of intermediates and ensure flux toward the desired end product [3] [4].
Table 2: Comparison of this compound Production Methods
| Production Method | Maximum Reported Yield | Key Advantages | Key Challenges | References |
|---|---|---|---|---|
| Plant Extraction | 0.08-0.6% of plant dry weight | Natural source, established protocols | Low yield, limited scalability, environmental concerns | [1] |
| Chemical Synthesis | 15.92% overall yield (7-step process) | Controlled process, high purity | Multi-step, expertise required, protection/deprotection chemistry | [1] |
| Microbial Synthesis | 7.5 g/L in fed-batch fermentation | High yield, sustainable, scalable | Complex strain engineering, metabolic balancing required | [4] |
This protocol outlines the synthesis of this compound from cinnamyl alcohol and fully acetyl-α-D-bromoglucose, achieving an overall yield of 15.92% through a carefully optimized seven-step process. The synthesis employs standard glycosylation chemistry with strategic protecting group strategies to ensure proper regioselectivity. All reactions should be performed under anhydrous conditions using standard Schlenk techniques when moisture-sensitive reagents are involved [1].
Step 1: Preparation of protected glycosyl donor
Step 2: Glycosylation of cinnamyl alcohol
Steps 3-7: Deprotection and purification
This protocol describes the production of this compound in engineered E. coli* using a fed-batch fermentation process that achieves high titers of this compound. The process leverages a specifically engineered *E. coli strain (e.g., BPHE derivative) containing integrated genes for the complete this compound biosynthetic pathway [3] [4].
Strain construction and preparation
Fermentation process
Product extraction and analysis
Selection of an appropriate this compound synthesis method depends on multiple factors including research objectives, available resources, and required scale. Chemical synthesis approaches are particularly valuable for producing this compound analogs and conducting structure-activity relationship studies, as they allow precise modification of specific positions in the molecule. The availability of starting materials and expertise in glycosylation chemistry are important considerations when opting for chemical synthesis. Recent improvements have made these routes more accessible, though they still require specialized expertise in synthetic carbohydrate chemistry [1].
For production of this compound for biological testing or as a reference standard, microbial synthesis offers significant advantages in efficiency and scalability. The dramatically higher yields achieved through engineered E. coli platforms (7.5 g/L compared to milligram quantities from chemical synthesis) make this approach particularly suitable for applications requiring larger quantities. However, the initial investment in strain development and pathway optimization represents a significant barrier to entry for laboratories without specialized expertise in metabolic engineering. For most research applications, sourcing from specialized suppliers using these advanced production methods may be more practical than establishing in-house production capabilities [3] [4].
Comprehensive characterization of synthesized this compound is essential regardless of the production method. Recommended analytical procedures include HPLC with diode array detection for purity assessment, LC-MS for identity confirmation, and NMR spectroscopy ( [1]H, C, 2D experiments) for structural verification. The application of advanced chromatographic methods such as HPTLC-densitometry has been demonstrated as a robust approach for quality control of this compound in both raw materials and finished products. These methods allow simultaneous quantification of this compound and related compounds like salidroside, providing a comprehensive quality assessment profile [5].
Critical quality attributes for this compound include chemical purity (≥95% by HPLC), identity confirmation by mass spectrometry (m/z 429.2 [M+H]⁺), and specific optical rotation. For biological applications, additional testing for residual solvents, heavy metals, and endotoxins may be required. The implementation of appropriate storage conditions (desiccated, -20°C, protected from light) is recommended to maintain stability, as glycosides can be susceptible to hydrolysis under extreme pH conditions or prolonged exposure to high temperatures. Establishing a comprehensive quality control protocol ensures the reliability and reproducibility of research utilizing synthetic this compound [1] [5].
The development of efficient synthesis protocols for this compound has progressed significantly, evolving from low-yield extraction methods and complex chemical synthesis to advanced microbial production platforms. The 7.5 g/L yield achieved through engineered E. coli represents a landmark achievement that substantially addresses the supply challenges that have previously limited this compound research. For chemical synthesis, the development of improved routes with better yields and simpler operations has made this approach more accessible for producing this compound and structural analogs. Selection between these methods should be guided by specific research needs, available expertise, and required scale. As these synthesis protocols continue to evolve, they will facilitate expanded research into the promising pharmacological activities of this compound, potentially accelerating its development as a therapeutic agent for conditions including osteoporosis, metabolic disorders, and inflammatory diseases.
This compound is a characteristic phenylpropanoid glycoside primarily found in the medicinal plant Rhodiola rosea L. (golden root), recognized for its adaptogenic, anti-fatigue, and neuroprotective properties. [1] [2] Chemically, this compound comprises a cinnamyl alcohol aglycone conjugated to a disaccharide chain of glucose and arabinopyranose via 1,6-glycosidic linkage. [1] The structural analogs rosarin and rosin collectively constitute the "rosavins," which are considered major bioactive ingredients of R. rosea. [1] Traditional extraction of this compound from plant material faces significant challenges due to the plant's slow growth (requiring at least 5-year vegetative periods), limited natural distribution in harsh climates, low compound abundance (typically 0.08%-0.6% in wild plants), and complex purification processes. [1] [2] These limitations have spurred interest in developing alternative production methods through microbial biosynthesis using engineered Escherichia coli. [3] [4]
Recent advances in synthetic biology and metabolic engineering have enabled the reconstruction of plant-specific biosynthetic pathways in microbial hosts. Two independent research groups have successfully demonstrated de novo production of this compound and its analog this compound E in engineered E. coli strains by integrating heterologous genes from various organisms including plants and bacteria. [3] [4] These approaches leverage E. coli's rapid growth, well-characterized genetics, and amenable metabolism for industrial-scale production of valuable natural products. This document provides detailed application notes and experimental protocols for the biosynthesis of this compound in E. coli, incorporating the most recent published methodologies and their performance metrics.
Table 1: Comparison of Engineering Strategies for this compound and this compound E Production in E. coli
| Engineering Feature | This compound E Production [3] [5] | This compound Production [4] |
|---|---|---|
| Target Compound | This compound E (xylose-containing analog) | Natural this compound (arabinose-containing) |
| Glycosyltransferase | Engineered CaUGT3T145V/N375Q | SlUGT91R1 from Solanum lycopersicum |
| UDP-Sugar Pathway | UDP-xylose synthases (SmUXS, AtUXS3) | UDP-arabinose pathway (UDP-glucose dehydrogenase, UDP-xylose synthase, UDP-xylose 4-epimerase) + L-arabinose salvage pathway |
| Host Strain | Phenylalanine overproducing E. coli BPHE | Optimized E. coli chassis |
| Precursor Supply | Endogenous phenylalanine pathway enhanced | Cinnamate:CoA ligase (Hypericum calycinum), cinnamoyl-CoA reductase (Lolium perenne), UGT (Bs-YjiC) |
| Shake-flask Titer | 92.9 mg/L | 1,203.7 ± 32.1 mg/L (with D-glucose and L-arabinose) |
| Bioreactor Titer | 782.0 mg/L (5L fed-batch) | 7,539.1 ± 228.7 mg/L (5L fed-batch) |
| Key Innovation | Glycosyltransferase rational design | UDP-arabinose pathway optimization |
Table 2: Quantitative Performance Metrics of this compound Production in E. coli
| Performance Parameter | This compound E System [3] | This compound System [4] |
|---|---|---|
| Maximum Theoretical Yield | Not reported | Not reported |
| Experimental Yield | 782.0 mg/L (5L bioreactor) | 7,539.1 mg/L (5L bioreactor) |
| Process Duration | Not specified | Not specified |
| Carbon Sources | Glucose | Glucose and L-arabinose |
| Critical Pathway Enzymes | 6 | 8+ |
| Glycosyltransferase Specificity | Xylosyltransferase activity | Arabinosyltransferase activity |
Recommended Strains: Use phenylalanine-overproducing E. coli BPHE for this compound E production [3] [5] or BL21(DE3) derivatives for this compound production [4]. These strains provide enhanced precursor availability for phenylpropanoid synthesis.
Culture Conditions: Maintain strains in LB medium with appropriate antibiotics at 37°C with shaking at 220 rpm. For long-term storage, prepare 25% glycerol stocks and store at -80°C.
Genetic Manipulation: Employ standard transformation protocols using heat shock or electroporation. Co-transform compatible plasmids with different antibiotic resistance markers and replication origins.
The complete biosynthetic pathway for this compound comprises multiple enzymatic steps that can be divided into three modules:
Module 1: Cinnamyl Alcohol Monoglucoside (Rosin) Synthesis
Start with endogenous phenylalanine or exogenously supplied cinnamic acid
Express cinnamate:CoA ligase from Hypericum calycinum to convert cinnamate to cinnamoyl-CoA
Express cinnamoyl-CoA reductase from Lolium perenne to produce cinnamyl alcohol
Introduce glycosyltransferase Bs-YjiC from Bacillus subtilis or UGT73C5 from Arabidopsis thaliana to glycosylate cinnamyl alcohol to rosin [4] [5]
Module 2: UDP-Arabinose Supply
Enhance endogenous UDP-glucose production through pgi, zwf, and pgm overexpression
Express UDP-glucose dehydrogenase (EcUGD) for UDP-glucuronic acid production
Introduce UDP-xylose synthase (e.g., SmUXS from Sinorhizobium meliloti 1021)
For this compound production, express UDP-xylose 4-epimerase to convert UDP-xylose to UDP-arabinose [4]
Alternatively, implement the L-arabinose salvage pathway comprising L-arabinokinase and UDP-sugar pyrophosphorylase [4]
Module 3: Disaccharide Formation
Rational Design of CaUGT3 for Xylosyltransferase Activity [3] [5]
Homology Modeling:
Retrieve CaUGT3 protein sequence from databases
Generate homology model using known plant GTs as templates (e.g., PDB entries)
Perform energy minimization and refinement of the model
Molecular Docking:
Dock UDP-glucose and UDP-xylose into the active site
Identify residues interacting with the 4-OH group of the sugar (key determinant for specificity)
Select T145 for mutagenesis based on its position in the sugar-binding pocket
Site-Directed Mutagenesis:
Design primers incorporating T145V mutation
Perform PCR with high-fidelity DNA polymerase
Digest template DNA with DpnI
Transform into competent E. coli cells
Verify mutations by sequencing
Secondary Mutation:
Introduce N375Q mutation to the T145V variant
This combination enhances enzyme activity 2.9-fold compared to single mutant [3]
Enzyme Assay:
Express and purify wild-type and mutant enzymes
Measure activity using HPLC to detect conversion of rosin to this compound E
Determine kinetic parameters (Km, kcat) for UDP-xylose and UDP-glucose
Medium Formulation: Use M9 minimal medium supplemented with 2% glucose, 1-2 mM L-arabinose (for this compound production), and appropriate antibiotics.
Induction Conditions:
Grow cultures at 37°C to OD600 of 0.6-0.8
Induce pathway expression with 0.1-0.5 mM IPTG
Reduce temperature to 25-30°C post-induction to enhance protein stability and activity
Continue cultivation for 48-72 hours
Sampling and Analysis:
Collect 1 mL samples at 12-hour intervals
Centrifuge at 13,000 × g for 5 minutes
Extract metabolites with 80% methanol
Analyze by HPLC or LC-MS
Equipment Setup: 5L bioreactor with dissolved oxygen, pH, and temperature controls [3] [4]
Initial Conditions:
Fill bioreactor with 2L initial medium (M9 with 10 g/L glucose)
Set temperature to 37°C, pH to 7.0 (maintained with NH4OH and H3PO4)
Dissolved oxygen at 30% saturation (maintained by adjusting agitation and aeration)
Inoculation:
Prepare seed culture in shake flasks to OD600 of 1.5-2.0
Transfer to bioreactor at 5-10% inoculation volume
Fed-Batch Process:
Grow batch phase until glucose is depleted (approximately 12-16 hours)
Initiate feeding with concentrated glucose solution (500 g/L) at exponential rate
For this compound production, include L-arabinose in feed (50-100 g/L) [4]
Induce with IPTG when OD600 reaches 30-40
Maintain post-induction phase for 48-72 hours
Harvest:
Collect samples for titer analysis
Centrifuge culture broth at 8,000 × g for 15 minutes
Extract supernatant with equal volume of ethyl acetate
Concentrate under reduced pressure
Sample Preparation:
Centrifuge 1 mL culture at 13,000 × g for 5 min
Resuspend cell pellet in 500 μL 80% methanol
Vortex for 10 min, then centrifuge at 13,000 × g for 10 min
Collect supernatant for analysis
HPLC Analysis:
Column: C18 reverse-phase (e.g., 250 × 4.6 mm, 5 μm)
Mobile Phase: Water (A) and acetonitrile (B), both with 0.1% formic acid
Gradient: 5-30% B over 20 min, hold at 30% B for 5 min
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm or 275 nm
Retention Time: this compound ~15 min, this compound E ~14 min (validate with standards)
LC-MS Confirmation:
Use same HPLC conditions coupled to mass spectrometer
Electrospray ionization in negative mode
Monitor for [M-H]- ions: m/z 427 for this compound, m/z 427 for this compound E
Use MS/MS to confirm structure based on fragmentation pattern
Reaction Mixture:
50 mM Tris-HCl buffer (pH 7.5)
1 mM rosin substrate
2 mM UDP-xylose or UDP-arabinose
Appropriate dilution of enzyme extract
Total volume of 100 μL
Incubation:
30°C for 30-60 minutes
Terminate reaction by adding 100 μL ice-cold methanol
Analysis:
Centrifuge at 13,000 × g for 5 min
Analyze supernatant by HPLC as described above
Calculate activity based on product formation using standard curve
Figure 1: Biosynthetic Pathways for this compound and this compound E in Engineered E. coli. Solid arrows represent enzymatic steps in both systems; dashed arrows indicate steps specific to natural this compound production. Abbreviations: G6P (glucose-6-phosphate), E4P (erythrose-4-phosphate), Phe (phenylalanine), UDPGlc (UDP-glucose), UDPGlcA (UDP-glucuronic acid), UDPXyl (UDP-xylose), UDPAra (UDP-arabinose).
Figure 2: Experimental Workflow for this compound Production in E. coli. The process begins with strain engineering, proceeds to fermentation, and concludes with analytical validation. Key evaluation points include strain validation after engineering and product characterization as the final output.
Table 3: Troubleshooting Guide for Common Issues in this compound Production
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low this compound Titer | Insufficient precursor supply | Enhance phenylalanine pathway; supplement with phenylalanine or cinnamic acid |
| Inefficient glycosyltransferase | Engineer GT for improved activity; optimize expression level | |
| Limited UDP-sugar supply | Overexpress UDP-sugar pathway genes; supplement with L-arabinose (for this compound) | |
| Accumulation of Intermediate (Rosin) | Poor disaccharide-forming GT activity | Screen alternative GTs; optimize cofactor supply |
| Incorrect UDP-sugar ratio | Balance UDP-xylose/UDP-arabinose pathway expression | |
| Reduced Cell Growth | Metabolic burden | Use lower copy plasmids; tune promoter strength |
| Toxicity of intermediates | Control pathway expression with inducible promoters | |
| Strain Instability | Plasmid loss | Use appropriate antibiotic selection; consider chromosomal integration |
The development of microbial platforms for this compound production represents a significant advancement in natural product biosynthesis. The protocols outlined here have enabled impressive titers reaching 7.5 g/L for natural this compound and 782 mg/L for this compound E in bioreactor cultivations [3] [4]. These successes demonstrate the feasibility of engineering complex plant-specific pathways in microbial hosts for sustainable production of high-value compounds.
Future optimization efforts should focus on several key areas:
Enzyme Engineering: Further optimization of glycosyltransferases for enhanced catalytic efficiency and sugar donor specificity through directed evolution and computational design
Pathway Balancing: Fine-tuning expression of pathway enzymes using synthetic biology tools such as CRISPRi modulation and ribosomal binding site engineering
Host Engineering: Enhancing precursor supply through elimination of competing pathways and improvement of cofactor regeneration
Process Intensification: Optimizing feeding strategies, oxygen transfer, and extraction methods for industrial-scale production
The application of these microbial production platforms can potentially address the supply challenges associated with plant-derived this compound, supporting further pharmacological research and clinical applications of this valuable natural product.
Rosavin is a characteristic phenylpropanoid glycoside and one of the main bioactive components in the adaptogenic plant Rhodiola rosea L. (Golden Root, Arctic Root). It is responsible for various pharmacological activities such as antidepressant, nootropic, anticancer, neurotropic, immunostimulating, and hepatoprotective properties observed in animal experiments [1] [2]. The reproducible efficacy and quality of Rhodiola rosea-based herbal medicinal products and dietary supplements depend heavily on the highly variable content of active markers like this compound [3]. Therefore, efficient purification methods are indispensable for in-depth pharmacological research and effective applications in medical practice and dietary supplements [1].
Conventional separation methods for this compound, such as fractionation by organic solvents, silica gel column chromatography, and precipitation, suffer from disadvantages like excessive solvent wastage, safety problems, low efficiency, and unsuitability for large-scale industrial production [1]. Alternatively, preparative separation by macroporous resins has been widely used for the separation and enrichment of bioactive compounds from natural products due to its simple procedure, high efficiency, low cost, minimal pollution, and easy regeneration [1] [2]. This document outlines a simple and efficient process for the preparative separation and enrichment of this compound from crude extracts of Rhodiola rosea using macroporous adsorption resins, providing a method for large-scale separation and purification for practical use [1] [4].
The adsorption characteristics of macroporous resins depend on the polarity and size of the adsorbate, the dimensional structure of the adsorbent, and the adsorption medium. Given that this compound contains both a nonpolar phenylallyl group and polar multi-hydroxy groups, either nonpolar or polar resins can be applicable based on the rule "likes dissolve likes" [1].
Five macroporous resins with different physical and chemical properties were tested for their adsorption and desorption performance for this compound. HPD-200 resin, a styrene-divinylbenzene (SDVB) copolymer, was identified as the most appropriate medium for separating this compound due to its hydrophobic force, offering the best overall adsorption and desorption properties [1] [4].
Table 1: Characteristics and Performance of Selected Macroporous Resins for this compound Purification
| Resin Name | Polymer Matrix | Polarity | Surface Area (m²/g) | Average Pore Diameter (Å) | Adsorption Capacity (mg/g) | Desorption Ratio (%) |
|---|---|---|---|---|---|---|
| HPD-200 | Styrene-Divinylbenzene | Weakly Polar | 500-600 | 85-90 | 22.31 | 92.11 |
| AB-8 | Styrene-Divinylbenzene | Weakly Polar | 480-520 | 130-140 | 18.75 | 91.02 |
| HPD-100 | Styrene-Divinylbenzene | Strongly Polar | 650-700 | 85-90 | 9.26 | 81.54 |
| HPD-300 | Styrene-Divinylbenzene | Non-Polar | 800-870 | 49-52 | 16.33 | 84.21 |
| HPD-400 | Styrene-Divinylbenzene | Middle Polarity | 500-550 | 75-80 | 15.21 | 85.34 |
| HPD-600 | Methacrylic ester | Polar | 550-600 | 80 | 12.05 | 78.26 |
| XAD-16N | Polystyrene | Non-Polar | 800 | 150 | Data not provided in search results | Data not provided in search results |
| XAD-7HP | Polymethacrylate | Moderate Polarity | 500 | 550 | Data not provided in search results | Data not provided in search results |
This is the core preparative purification process. The following optimized parameters are based on the use of HPD-200 resin [1] [4].
The diagram below illustrates the complete experimental workflow for the purification process.
The adsorption data of this compound on HPD-200 resin fits best to the Langmuir adsorption isotherm model, suggesting monolayer adsorption on a homogeneous surface [1] [4]. The adsorption process is influenced by processing parameters such as the concentration, volume, and flow rate of the loading sample, adsorption temperature, and the concentration and volume of the eluent [1].
Table 2: Optimized Process Parameters and Performance Outcomes for this compound Purification using HPD-200 Resin
| Parameter | Optimized Condition | Outcome / Rationale |
|---|---|---|
| Sample Concentration | 0.24 mg/mL | Maximizes adsorption capacity and efficiency. |
| Sample Loading Volume | 4 Bed Volumes (BV) | Prevents premature breakthrough of this compound. |
| Sample Flow Rate | 2 BV/hour | Allows sufficient contact time for adsorption. |
| Adsorption Temperature | 25°C | Standard room temperature operation. |
| Elution Sequence | 30% → 40% → 60% EtOH | Stepwise gradient removes impurities before desorbing pure this compound. |
| This compound Content (Product) | Increased from 0.69% to 11.02% | Over 16-fold enrichment in a single run [4]. |
| Recovery Yield | 82.46% | High recovery of the target compound [4]. |
| Process Throughput | 1.34 g this compound/L adsorbent/day | Indicator of productivity for scale-up [4]. |
| Solvent Usage | 7.14 L ethanol/g this compound | Metric for economic and environmental assessment [4]. |
It is critical to source authentic Rhodiola rosea material. This compound is considered a characteristic marker for R. rosea*, as other species like *R. crenulata typically do not contain it or have very low levels [2] [8]. Studies have shown that a significant proportion (up to 30%) of commercial samples can be adulterated with other Rhodiola species, which lack this compound [7] [8]. Using authenticated plant material and confirming the presence of this compound via HPLC or TLC at the crude extract stage is essential for a successful purification [7].
The protocol using HPD-200 macroporous adsorption resin provides a simple, efficient, and scalable method for the preparative separation and purification of this compound from Rhodiola rosea. The process avoids toxic organic solvents, increases safety, and has a strong industrial application prospect [4]. By following the optimized parameters for dynamic adsorption and desorption, researchers can achieve a significant enrichment of this compound with high recovery, facilitating further pharmacological studies and the development of standardized herbal medicinal products.
This compound (C₂₀H₂₈O₁₀, MW: 428.4 g/mol) is a phenylpropanoid glycoside primarily isolated from the rhizome of Rhodiola rosea L. (golden root), a traditional herbal medicine with adaptogenic properties used for over 2000 years [1] [2]. This compound has garnered significant scientific interest due to its dual-action bone protective effects – simultaneously inhibiting bone resorption by osteoclasts while promoting bone formation by osteoblasts [3] [1]. Bone homeostasis is maintained through a delicate balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption, with imbalances leading to pathological conditions such as postmenopausal osteoporosis (PMOP), rheumatoid arthritis, and Paget's disease [3] [4]. With osteoporosis alone affecting over 200 million people worldwide and posing substantial healthcare economic burdens, the discovery of novel therapeutic compounds like this compound represents a promising avenue for clinical intervention [5] [6].
The therapeutic potential of this compound in bone metabolic disorders stems from its ability to modulate critical signaling pathways involved in osteoclast differentiation and function, particularly the RANKL-induced NF-κB and MAPK pathways [3] [4] [7]. Additionally, emerging evidence indicates that this compound influences epigenetic regulatory mechanisms through histone deacetylase 1 (HDAC1) inhibition and promotes osteoblast differentiation by enhancing BMP-2 expression [7] [5] [6]. These multi-faceted actions position this compound as a compelling candidate for further research and potential therapeutic development in the field of bone metabolism and orthopedic medicine.
This compound exerts its inhibitory effects on osteoclast differentiation and function primarily through interference with the RANKL/RANK signaling axis, a central pathway regulating osteoclastogenesis [3] [4]. When RANKL binds to its receptor RANK on osteoclast precursors, it initiates a cascade of intracellular signaling events that promote osteoclast differentiation and activation. This compound strategically targets multiple critical junctures in this cascade:
NF-κB Pathway Inhibition: this compound effectively blocks the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB [3] [4]. This is significant as NF-κB activation is essential for the initiation of osteoclast differentiation. The compound demonstrates a concentration-dependent inhibition of RANKL-induced phosphorylation events in this pathway [3].
MAPK Signaling Suppression: this compound treatment significantly reduces RANKL-induced phosphorylation of key MAPK family members including ERK, JNK, and p38 [3] [4]. These MAPKs play distinct roles in osteoclastogenesis – JNK and p38 regulate osteoclast differentiation, while ERK signaling influences both differentiation and survival [3].
Downstream Transcription Factor Modulation: Through its actions on NF-κB and MAPK signaling, this compound suppresses the induction of two critical transcription factors in osteoclastogenesis: c-Fos and NFATc1 [3] [1]. NFATc1 is considered the master regulator of osteoclast differentiation, controlling the expression of numerous osteoclast-specific genes [3].
The following diagram illustrates the molecular mechanisms through which this compound modulates osteoclastogenesis:
Figure 1: Molecular mechanisms of this compound in osteoclastogenesis. This compound (green) inhibits key signaling pathways (red arrows) activated by RANKL-RANK binding, including NF-κB and MAPK pathways, ultimately suppressing the expression of critical transcription factors and osteoclast-specific genes.
Beyond its direct actions on osteoclast signaling pathways, this compound demonstrates significant epigenetic modulatory properties that contribute to its bone-protective effects. Recent research has revealed that this compound regulates bone homeostasis through HDAC1-induced epigenetic regulation of eukaryotic translation elongation factor 2 (EEF2) [7]. Specifically, this compound treatment decreases HDAC1 expression while increasing EEF2 levels, resulting in enhanced histone H3 acetylation at the EEF2 promoter region [7]. This epigenetic modification facilitates a more open chromatin configuration, promoting gene expression patterns favorable to bone formation.
For osteoblastic bone formation, this compound exhibits dose-dependent stimulatory effects on human osteoblasts (HOBs) [5] [6]. Treatment with 100 μM this compound significantly increases BMP-2 expression – a key regulator of osteogenesis – particularly evident on days 14 and 21 of treatment [5] [6]. Additionally, this compound promotes osteoblast differentiation in bone marrow mesenchymal stem cells (BMSCs) as evidenced by increased Runx2 and osteocalcin (OCN) expression, along with enhanced alkaline phosphatase (ALP) activity and mineralized nodule formation [3] [1]. The compound also improves osteoblast culture confluence and promotes a cuboidal morphology characteristic of active HOBs, especially at 50 μM concentration [5] [6].
This protocol adapts established methodologies for investigating this compound's effects on osteoclast differentiation [3] [8].
Day 0: Extraction of Bone Marrow Cells
Day 1: Osteoclast Differentiation with this compound Treatment
As an alternative to primary cells, the murine macrophage RAW 264.7 cell line provides a more convenient model for osteoclastogenesis studies:
Isolation and Differentiation Protocol:
Analysis Methods:
Cell Culture and Treatment:
Analysis Parameters:
TRAP Staining and Quantification
F-Actin Ring Immunofluorescence
Quantitative Real-Time PCR (qRT-PCR)
Western Blot Analysis
Table 1: Effects of this compound on Osteoclastogenesis Parameters in Cell Cultures
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| TRAP+ multinucleated cells | BMMCs | 1.25, 2.5, 5 μM | Concentration-dependent decrease; ~70% inhibition at 5 μM | [3] |
| TRAP+ multinucleated cells | RAW 264.7 | 1.25, 2.5, 5 μM | Concentration-dependent decrease; complete inhibition at 5 μM | [3] |
| F-actin ring formation | BMMCs | 1.25, 2.5, 5 μM | Concentration-dependent reduction in number and size | [3] [1] |
| Bone resorption area | BMMCs | 1.25, 2.5, 5 μM | Significant reduction in resorbed area | [3] |
| NFATc1 expression | BMMCs/RAW 264.7 | 5 μM | Marked downregulation at protein and mRNA levels | [3] [1] |
| Cathepsin K expression | BMMCs/RAW 264.7 | 5 μM | Significant decrease | [3] [1] |
| TRAP expression | BMMCs/RAW 264.7 | 5 μM | Significant decrease | [3] [1] |
| MMP-9 expression | BMMCs/RAW 264.7 | 5 μM | Significant decrease | [3] [1] |
| Phospho-p65 levels | BMMCs/RAW 264.7 | 5 μM | Inhibition of RANKL-induced phosphorylation | [3] |
| Phospho-ERK levels | BMMCs/RAW 264.7 | 5 μM | Inhibition of RANKL-induced phosphorylation | [3] |
| Phospho-p38 levels | BMMCs/RAW 264.7 | 5 μM | Inhibition of RANKL-induced phosphorylation | [3] |
| Phospho-JNK levels | BMMCs/RAW 264.7 | 5 μM | Inhibition of RANKL-induced phosphorylation | [3] |
Table 2: Effects of this compound on Osteoblast Differentiation and Function
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| BMP-2 expression | Human osteoblasts | 100 μM | Significant increase on days 14 and 37% increase from day 14 to 21 | [5] [6] |
| Cell confluence | Human osteoblasts | 50 μM | Highest confluence observed on day 21 | [5] |
| Runx2 expression | BMSCs | 5 μM | Increased mRNA expression | [3] [1] |
| Osteocalcin expression | BMSCs | 5 μM | Increased mRNA expression | [3] [1] |
| Alkaline phosphatase activity | BMSCs | 1.25-5 μM | Concentration-dependent increase | [3] [1] |
| Mineralized nodule formation | BMSCs | 1.25-5 μM | Enhanced Alizarin Red staining | [3] [1] |
| Cell morphology | Human osteoblasts | 50 μM | Promotion of cuboidal morphology | [5] [6] |
Table 3: Optimal this compound Treatment Conditions for Different Assay Types
| Assay Type | Cell System | Recommended this compound Concentration | Treatment Duration | Key Assessment Methods |
|---|---|---|---|---|
| Osteoclast differentiation | BMMCs | 1.25-5 μM | 5-7 days | TRAP staining, F-actin ring formation |
| Osteoclast differentiation | RAW 264.7 | 1.25-5 μM | 4-5 days | TRAP staining, resorption pit assay |
| Osteoblast differentiation | BMSCs | 1.25-5 μM | 14-21 days | ALP staining, Alizarin Red, qRT-PCR |
| Osteoblast function | Human osteoblasts | 50-100 μM | 14-21 days | BMP-2 ELISA, confluence monitoring |
| Signaling pathway analysis | BMMCs/RAW 264.7 | 5 μM | 0-60 minutes | Western blot, immunofluorescence |
| Gene expression studies | BMMCs/RAW 264.7 | 1.25-5 μM | 3-5 days | qRT-PCR for osteoclast markers |
Timing of this compound Administration Research indicates that the inhibitory efficacy of this compound on osteoclastogenesis is most pronounced when administered during the early stages of differentiation [3]. For optimal results in osteoclast inhibition studies:
Dose-Response Considerations
Cell Culture Considerations
Analysis and Interpretation
The following diagram illustrates the experimental workflow for evaluating this compound's effects on bone cells:
Figure 2: Experimental workflow for evaluating this compound's effects on bone cells. The diagram outlines key steps from cell preparation through analysis, highlighting parallel approaches for osteoclast and osteoblast studies.
This compound demonstrates significant potential as a multi-target therapeutic candidate for bone metabolic disorders through its dual actions on osteoclasts and osteoblasts. The compound effectively suppresses RANKL-induced osteoclastogenesis by blocking NF-κB and MAPK signaling pathways and reducing expression of key osteoclastogenic genes including NFATc1, TRAP, cathepsin K, and MMP-9 [3] [4] [1]. Concurrently, this compound promotes osteoblast differentiation and function by enhancing BMP-2 expression, increasing Runx2 and osteocalcin production, and stimulating mineralization [3] [5] [6]. These preclinical findings provide a solid foundation for further investigation of this compound's therapeutic potential.
Future research should focus on addressing several critical knowledge gaps:
The comprehensive protocols and application notes provided herein will enable researchers to consistently evaluate this compound's effects on bone metabolism and facilitate the translation of these preclinical findings toward potential clinical applications in osteoporosis and other bone metabolic disorders.
Intestinal organoids are complex, self-organizing 3D structures derived from intestinal stem cells (ISCs) that recapitulate the cellular diversity and functional characteristics of the native intestinal epithelium [1] [2]. These models have become invaluable for studying intestinal physiology, disease modeling, and drug discovery.
Rosavin (Rov), a characteristic glycoside from Rhodiola rosea, has demonstrated promising protective effects in a mouse model of acute colitis, showing efficacy in reducing inflammation and promoting the regeneration of the intestinal epithelial barrier [3]. A key mechanism identified was the enhancement of key intestinal epithelial cell populations, including Lgr5+ stem cells, Lyz1+ Paneth cells, and Muc2+ goblet cells [3]. This application note provides a detailed protocol for utilizing mouse intestinal organoids to investigate the cytoprotective and proliferative effects of this compound, enabling mechanistic studies in a controlled in vitro environment.
The diagram below outlines the complete experimental procedure from organoid establishment to endpoint analysis.
4.1. Isolation of Mouse Intestinal Crypts
4.2. Organoid Establishment and Culture
4.3. This compound Treatment and Injury Induction The table below outlines the recommended treatment groups and concentrations based on current literature.
| Group | Description | Key Parameters | Rationale & Reference |
|---|---|---|---|
| Control | Healthy organoids in OGM. | N/A | Baseline for normal growth and morphology. |
| This compound Only | Test for intrinsic effects. | 50 µM, 100 µM [5] | Assess any standalone impact on organoid health. |
| TNF-α Injury | Inflamed model control. | 500 ng/mL for 24h [3] | Establishes a damage baseline for comparison. |
| TNF-α + this compound | Investigate protective effect. | 500 ng/mL TNF-α + 50 µM this compound (co-treatment) [3] [5] | Core test for this compound's efficacy against inflammation. |
Note on this compound Concentration: While 50 µM has been used effectively with human osteoblasts [5], the optimal concentration for intestinal organoids should be determined empirically via a dose-response curve. Concentrations of 12.5 and 25 mg/kg were effective in an in vivo mouse model of colitis [3].
To comprehensively evaluate the effects of this compound, the following analytical methods are recommended.
5.1. Morphological Analysis
5.2. Molecular and Functional Analyses
Based on the foundational in vivo and in vitro study, this compound treatment in the TNF-α + this compound group is expected to:
The proposed mechanism by which this compound exerts its protective effects, based on RNA sequencing data, involves the upregulation of genes critical for epithelial proliferation and barrier function [3]. The following diagram illustrates this proposed signaling mechanism.
This compound (Cinnamyl-(6′-O-α-L-arabinopyranosyl-)-O-β-glucopyranoside) is a characteristic bioactive compound found in the medicinal plant Rhodiola rosea L., recognized as a botanical adaptogen by the European Medicines Agency [1] [2]. This cinnamyl alcohol diglycoside, along with related compounds rosin and rosarin, constitutes a group of cinnamyl alcohol glycosides collectively known as rosavins that are considered the major active constituents of Rhodiola rosea [3] [2]. This compound has demonstrated significant pharmacological activities, including antitumor, antibacterial, antidepressant, antioxidative, and anti-inflammatory properties in preclinical studies [1]. Clinical trials of R. rosea extracts have reported positive efficacy on fatigue, depression, mountain sickness, and cardiovascular disease [3] [2].
The global demand for roseroot-based products has threatened wild R. rosea populations worldwide, creating an urgent need for alternative production methods [1]. Traditional extraction from plant material yields limited quantities due to the low natural abundance of this compound, while chemical synthesis requires elaborate protection and deprotection steps due to multiple hydroxy groups in the sugar moieties, resulting in tedious multistep protocols with low overall yield [1] [3]. These limitations have motivated the development of biotechnological approaches including metabolic engineering and enzyme engineering for more sustainable and efficient this compound production [1] [3] [4].
Glycosyltransferases (GTs) play pivotal roles in this compound biosynthesis by catalyzing the sequential addition of sugar moieties to the cinnamyl alcohol aglycone. The enzymatic pathway begins with the formation of rosin (cinnamyl alcohol monoglucoside) through the action of a glucosyltransferase, followed by the addition of arabinose or xylose to produce this compound or its analogs [1] [3]. A major breakthrough in this compound production came from the rational engineering of a 1,6-glucosyltransferase (CaUGT3) from Catharanthus roseus to alter its sugar donor specificity [5] [3] [6].
Through structure-guided rational design and homology modeling, researchers identified key residues in the active site of CaUGT3 that determine UDP-sugar donor specificity. By replacing residue T145 with valine, they successfully converted this glucosyltransferase into a xylosyltransferase that preferentially utilizes UDP-xylose instead of UDP-glucose [5] [3]. The enzyme activity was further enhanced 2.9-fold by introducing an additional mutation N375Q, creating the double mutant CaUGT3T145V/N375Q with significantly improved catalytic efficiency for this compound E production [5] [6].
Table 1: Key Glycosyltransferase Mutations and Their Effects
| Enzyme | Mutations | Functional Changes | Production Impact |
|---|---|---|---|
| CaUGT3 | T145V | Altered donor specificity from UDP-glucose to UDP-xylose | Enabled this compound E production |
| CaUGT3 | T145V/N375Q | 2.9-fold increased activity compared to single mutant | Enhanced this compound E yield |
| AtUGT73C5 | None | Native glucosyltransferase for rosin production | Base activity for this compound pathway |
For arabinosyltransferase activity, researchers identified SlUGT91R1 as an efficient enzyme for attaching arabinose to the C-6′ position of the glucose moiety in rosin, enabling the production of authentic this compound [1]. This discovery provided a critical component for establishing complete biosynthetic pathways for this compound in microbial hosts.
Efficient supply of UDP-sugars is a critical factor for the microbial synthesis of glycosides like this compound [1] [7]. Both UDP-glucose and UDP-arabinose are essential building blocks for this compound biosynthesis. While UDP-glucose is naturally present in E. coli, the host lacks the pathway for UDP-arabinose synthesis, requiring introduction of heterologous pathways [1].
Two distinct approaches have been developed for UDP-arabinose supply in engineered E. coli. The de novo pathway synthesizes UDP-arabinose from UDP-glucose through a series of enzymatic conversions: UDP-glucose is first oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGD), then converted to UDP-xylose by UDP-xylose synthase (UXS), and finally epimerized to UDP-arabinose by UDP-xylose 4-epimerase (UXE) [1]. The salvage pathway, alternatively, synthesizes UDP-arabinose directly from free L-arabinose using the sequential action of L-arabinokinase (AraK) and UDP-sugar pyrophosphorylase (USP) [1].
Table 2: UDP-Sugar Biosynthesis Pathways for this compound Production
| Pathway Type | Key Enzymes | Starting Substrate | Advantages |
|---|---|---|---|
| De novo UDP-arabinose | UGD, UXS, UXE | UDP-glucose | Uses inexpensive glucose |
| Salvage UDP-arabinose | AraK, USP | L-arabinose | Higher efficiency, reduced metabolic burden |
| UDP-glucose | pgm, galU | Glucose-6-phosphate | Endogenous in E. coli, requires enhancement |
Engineering these pathways required balancing metabolic flux between UDP-glucose and UDP-arabinose biosynthesis, as these pathways compete for common precursors [1]. Co-overexpression of UXS enzymes from different sources (e.g., Sinorhizobium meliloti and Arabidopsis thaliana) significantly enhanced UDP-xylose supply, which subsequently improved this compound E production [5] [3].
Microbial synthesis in engineered E. coli has emerged as the most efficient method for this compound production, achieving remarkably high titers through systematic metabolic engineering [1]. The strategy involves constructing an artificial biosynthetic pathway in a phenylalanine-overproducing E. coli strain, combining upstream cinnamyl alcohol biosynthesis with glycosylation modules [5] [1] [3].
The protocol begins with the construction of a high-phenylalanine E. coli strain (such as BPHE) to ensure adequate precursor supply [5] [3]. The cinnamyl alcohol biosynthesis module is then incorporated, comprising phenylalanine ammonia-lyase (PAL), hydroxycinnamate:CoA ligase (4CL), cinnamyl-CoA reductase (CCR), and endogenous alcohol dehydrogenases (ADH) to convert phenylalanine to cinnamyl alcohol [1] [3]. For the glycosylation module, the glucosyltransferase AtUGT73C5 from Arabidopsis thaliana is introduced to produce rosin, followed by the engineered glycosyltransferase CaUGT3T145V/N375Q for this compound E or SlUGT91R1 for authentic this compound production [5] [1].
The UDP-sugar biosynthesis modules are then integrated to provide essential glycosyl donors. For this compound E production, UDP-xylose synthesis is enhanced by co-expressing UXS enzymes from Sinorhizobium meliloti (SmUXS) and Arabidopsis thaliana (AtUXS3) [5] [3]. For authentic this compound production, the UDP-arabinose salvage pathway (AraK and USP) is incorporated alongside the de novo pathway to maximize UDP-arabinose supply [1].
Fed-batch fermentation in a 5-L bioreactor with optimized feeding of D-glucose and L-arabinose has achieved the highest reported this compound titer of 7,539.1 ± 228.7 mg/L [1]. This represents a dramatic improvement over previous methods and demonstrates the commercial potential of this microbial production platform.
In vitro enzymatic synthesis provides an alternative approach for this compound production that offers several advantages, including simpler purification, higher conversion efficiency, and avoidance of cellular regulatory mechanisms [4]. This method is particularly suitable for producing gram-scale quantities of this compound and its analogs for research and development.
A key breakthrough in in vitro synthesis has been the development of coupled enzyme systems that regenerate expensive UDP-sugar donors. For example, a system combining glycosyltransferase UGT73C5 with sucrose synthase AtSUS1 from Arabidopsis thaliana efficiently produces rosin from cinnamyl alcohol while regenerating UDP-glucose from sucrose and UDP [4]. This system achieved 96% conversion of cinnamyl alcohol to rosin while dramatically reducing costs by minimizing UDP-glucose usage.
The protocol involves first expressing and purifying the relevant enzymes—UGT73C5, CaUGT3, and AtSUS1—using E. BL21(DE3) expression systems [4]. The enzymatic reaction is typically performed in Tris-HCl buffer (pH 7.5) containing cinnamyl alcohol, sucrose, UDP (0.2 mM), and the enzyme mixture at 30°C for 12 hours [4]. Under optimized conditions, this system achieved 91% yield for rosin and 62% yield for this compound B at 50 mM cinnamyl alcohol concentration without the need for expensive UDP-glucose addition [4].
Structure-guided rational design of glycosyltransferases follows a systematic protocol to alter sugar donor specificity [5] [3]:
Homology Modeling:
Ligand Docking:
Site Identification:
Saturation Mutagenesis:
High-throughput Screening:
Protocol for assembling the complete this compound pathway in E. coli [5] [1]:
Strain Construction:
Glycosylation Module:
Fermentation Process:
Standard protocols for this compound quantification and characterization [1] [4]:
Sample Preparation:
HPLC Analysis:
LC-MS Confirmation:
Successful this compound production in microbial hosts requires careful modular optimization of the entire biosynthetic pathway. The complete pathway can be divided into three main modules: the phenylalanine biosynthesis module, the cinnamyl alcohol formation module, and the glycosylation module [1] [3].
The pathway engineering process begins with enhancing the endogenous phenylalanine biosynthesis in E. coli by overcoming feedback inhibition and removing metabolic bottlenecks [1] [3]. The cinnamyl alcohol formation module employs a plant-derived phenylpropanoid pathway comprising PAL, 4CL, CCR, and endogenous ADH to convert phenylalanine to cinnamyl alcohol [1]. Screening of enzyme variants from different plant sources identified optimal combinations with improved catalytic efficiency [1].
The glycosylation module represents the most challenging aspect, requiring not only the identification and engineering of specific glycosyltransferases but also the reconstitution of entire UDP-sugar biosynthetic pathways [5] [1] [3]. Balancing the expression levels of multiple enzymes in this module is critical for maximizing flux toward the desired products while minimizing the accumulation of intermediates or byproducts.
Diagram 1: Complete biosynthetic pathway for this compound and this compound E production in engineered E. coli. The diagram shows the integration of de novo and salvage pathways for UDP-sugar synthesis with the phenylpropanoid pathway for cinnamyl alcohol production, culminating in the glycosylation steps to produce this compound and its analog.
The development of efficient glycosyltransferase engineering strategies and artificial pathway construction has enabled the high-level production of this compound and its analogs in engineered microbial hosts. The protocols outlined in this document provide researchers with comprehensive methods for recreating these production systems, from enzyme engineering and pathway assembly to fermentation and analysis.
The remarkable achievement of gram-per-liter level production of this compound in engineered E. coli [1] demonstrates the tremendous potential of synthetic biology and metabolic engineering for sustainable production of plant-derived natural products. These approaches not only provide viable alternatives to plant extraction but also enable the production of unnatural analogs with potentially improved pharmaceutical properties [5] [3].
Future directions in this field will likely focus on further optimizing glycosyltransferase specificity and catalytic efficiency through directed evolution and machine learning-guided protein design [7]. Additionally, the integration of cell-free biosynthesis systems may complement cellular production methods for specific applications [4]. As these technologies mature, we anticipate increased translation of these academic achievements into industrial-scale production processes that can meet the growing demand for this compound and related bioactive compounds.
Rosavin, a characteristic cinnamyl alcohol glycoside, serves as a key marker compound for quality assessment of Rhodiola rosea L. (golden root or arctic root) materials and products [1]. As the predominant phenylpropanoid in Rhodiola rosea, this compound is recognized for its adaptogenic properties and multipotential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects [1] [2]. However, the quality of commercial Rhodiola rosea products shows significant variability, with some products lacking this compound entirely due to adulteration with inferior Rhodiola species or improper manufacturing processes [3]. These quality concerns necessitate robust, standardized analytical methods to ensure product efficacy, safety, and consistency. This document provides detailed protocols for the qualitative and quantitative analysis of this compound in Rhodiola rosea raw materials and finished products, incorporating validated chromatographic approaches and practical applications for quality control in research and development settings.
Proper sample preparation is critical for accurate this compound quantification, as extraction efficiency significantly impacts measured content [1].
Technical Notes: Ethanol (70-75%) represents a suitable alternative solvent, particularly for products intended for human consumption [4] [5]. For complex multi-ingredient dietary supplements (MIDS), additional purification steps such as solid-phase extraction (SPE) may be necessary to overcome matrix effects and ingredient interactions [6].
Reversed-phase HPLC with diode-array detection (DAD) or UV detection represents the most widely employed technique for this compound quantification [3] [4].
Table 1: Optimized HPLC-DAD Conditions for this compound Analysis
| Parameter | Specification | Alternative/Notes |
|---|---|---|
| Column | CSH Fluoro-Phenyl (e.g., 150 × 4.6 mm, 2.7 μm) | C18 columns with similar particle size acceptable |
| Mobile Phase | Gradient: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid | Methanol-acetonitrile mixtures possible |
| Gradient Program | 0 min: 5% B; 0-20 min: 5-25% B; 20-25 min: 25-95% B; 25-30 min: 95% B; 30-35 min: 95-5% B | Adjust gradient to achieve resolution >1.5 |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min acceptable with pressure considerations |
| Column Temperature | 30°C | 25-40°C acceptable |
| Injection Volume | 10 μL | 5-20 μL depending on concentration |
| Detection Wavelength | 254 nm | DAD scan 200-400 nm for peak purity |
| Run Time | 35 minutes | May be adjusted based on sample complexity |
The following workflow visualizes the complete analytical process from sample to result:
For regulatory compliance and quality control applications, analytical methods must undergo comprehensive validation [4].
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Results for this compound | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-200 μg/mL [3] | R² ≥ 0.990 |
| Regression Equation | y = 33071x + 413929 [3] | - |
| Limit of Detection (LOD) | 3.76 μg/mL [3] | Signal-to-Noise ≥ 3:1 |
| Limit of Quantification (LOQ) | 11.41 μg/mL [3] | Signal-to-Noise ≥ 10:1 |
| Precision (RSD) | <5% for system precision; <10% for method precision | RSD ≤ 5% (system); RSD ≤ 10% (method) |
| Accuracy (Recovery) | 90-110% | 80-120% for complex matrices |
| Specificity | No interference at this compound RT | Resolution ≥ 1.5 from adjacent peaks |
TLC provides a cost-effective qualitative method for initial product screening and authenticity assessment [3].
Table 3: Quality Standards for Rhodiola rosea Raw Materials
| Parameter | Specification | Reference |
|---|---|---|
| This compound Content | Minimum 0.6-3.0% (dry weight extract) | [4] [5] |
| Salidroside Content | Minimum 0.3% (dry weight extract) | [4] |
| Total Rosavins (this compound + Rosarin + Rosin) | Minimum 0.6-3.0% (dry weight extract) | [4] |
| Authenticity | This compound must be detectable by TLC and HPLC | [3] |
Analysis of complex multi-ingredient dietary supplements presents specific challenges that may require method modifications [6].
Matrix Interference:
Ingredient Interactions:
Formulation-Specific Issues:
Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal confirmation for this compound identity and purity, particularly when adulteration is suspected [3]. (^1)H-NMR fingerprints can differentiate authentic Rhodiola rosea from other Rhodiola species and detect the absence of characteristic markers in adulterated products [3].
The complexity of MIDS necessitates additional considerations for accurate this compound quantification [6]:
The analytical methods described herein provide robust protocols for the quality control of this compound in Rhodiola rosea raw materials and finished products. The combination of TLC screening with quantitative HPLC-DAD analysis represents a balanced approach for identity confirmation and content uniformity assessment. Method validation ensures reliability, while troubleshooting guidelines address common challenges in analyzing complex products. Implementation of these standardized protocols will enhance quality assurance practices, ultimately supporting the development of Rhodiola rosea products with consistent phytochemical profiles and reproducible pharmacological efficacy.
Rosavin is a characteristic bioactive compound from Rhodiola rosea L. (RRL). Its extraction efficiency is influenced by several inherent and technical factors [1] [2].
The choice of method and parameters significantly impacts the yield and quality of this compound. The following table summarizes optimal conditions based on recent research.
| Extraction Parameter | Recommended Optimal Condition | Technical Notes & Impact on Yield |
|---|---|---|
| Source Material | Roots & rhizomes of Rhodiola rosea L. | Confirm species identity; content varies with geography, harvest time, and plant age [1] [2]. |
| Solvent System | 70-75% Ethanol (v/v) in water [5] [1] [2] | Higher polarity than pure ethanol improves extraction of phenolic glycosides. One study achieved ~969.71 mg this compound/100 g dry plant material [1]. |
| Advanced Solvents | Natural Deep Eutectic Solvents (NADES) | Choline chloride + Tartaric acid combination is highly efficient, reaching ~1000 μg/mL extract concentration [1] [2]. |
| Assisted Techniques | Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE) | Disrupts plant cell walls, reduces time/temperature, and improves yield. Optimize amplitude/duration to prevent compound degradation [6]. |
Here are solutions to frequently encountered problems in this compound extraction and analysis.
Problem: Low extraction yield of this compound.
Problem: Inconsistent this compound content between extraction batches.
Problem: Poor bioavailability of extracted this compound in formulations.
For applications requiring high-purity this compound or enhanced delivery, consider these advanced strategies.
Development of Electrospun Nanofibers for Enhanced this compound Delivery.
Here are answers to some frequently asked questions about this compound synthesis:
What are the main methods for producing this compound? There are three primary methods: traditional plant extraction, chemical synthesis, and microbial synthesis using engineered organisms.
Why is microbial synthesis considered a superior method? Microbial synthesis in engineered E. coli addresses the key limitations of other methods. It does not rely on endangered plants, avoids the complex protection and deprotection steps of chemical synthesis, and has demonstrated the potential for industrially relevant, high-yield production [2] [1].
What are the key challenges in the microbial biosynthetic pathway? The main challenge is the efficient supply and balancing of nucleotide sugars, specifically UDP-glucose and UDP-arabinose, which are the building blocks for this compound. The pathway for UDP-arabinose is not native to E. coli and must be engineered into the strain. Furthermore, the supply of UDP-arabinose competes with the pathway for UDP-glucose, requiring careful metabolic balancing to optimize production [2].
This guide addresses specific issues that may arise when working with engineered E. coli for this compound production.
| Problem Area | Specific Issue | Potential Causes & Solutions |
|---|
| Low this compound Titer | Low yield of the intermediate, cinnamyl alcohol | Cause: Inefficient conversion from cinnamic acid. Solution: Screen and recruit better enzymes. Replacing the commonly used Pc4CL and AtCCR with Sb4CL and FfCCR significantly enhanced cinnamyl alcohol production [2]. | | | Inefficient glycosylation (low Rosin production) | Cause: The uridine diphosphate-glycosyltransferase (UGT) has low activity. Solution: Screen for more effective UGTs. The glycosyltransferase SlUGT91R1 was identified as highly effective in attaching the first glucose moiety [2]. | | | Inefficient arabinosylation (low This compound production) | Cause: The glycosyltransferase cannot attach the final arabinose moiety. Solution: Discover and express a suitable arabinosyltransferase. The glycoside-specific glycosyltransferase SlUGT91R1 was also key for this final step [2]. | | UDP-Sugar Supply | Imbalanced UDP-glucose and UDP-arabinose supply | Cause: The de novo UDP-arabinose pathway competes for UDP-glucose. Solution: Implement a salvage pathway. Introduce the enzymes L-arabinokinase (AraK) and UDP-sugar pyrophosphorylase (USP), which can synthesize UDP-arabinose directly from externally supplied L-arabinose, thereby reducing metabolic competition and enhancing this compound yield [2]. | | Strain Engineering | Low overall metabolic flux | Cause: The host strain's native metabolism is not optimized for phenylalanine and sugar nucleotide production. Solution: Use a high phenylalanine-producing E. coli strain as a chassis. Further apply metabolic engineering strategies to remove carbon catabolite repression and enhance the flux towards the target compounds [2]. |
Here are detailed methodologies and summarized data from key experiments.
This protocol is adapted from the 2024 study that achieved gram-per-liter production of this compound [2].
Strain Construction:
Fermentation:
Analysis:
The table below summarizes the key optimization steps and their impact on production in the referenced study [2]:
| Optimization Step | Enzyme/Pathway Used | Key Improvement |
|---|---|---|
| Enhanced cinnamyl alcohol production | Sb4CL & FfCCR | Increased flux towards the core aglycone intermediate. |
| Efficient glycosylation | SlUGT91R1 | High conversion of cinnamyl alcohol to Rosin and then to this compound. |
| UDP-arabinose supply | AraK & USP salvage pathway | Bypassed competitive pathways, significantly boosting final titer. |
| Fed-batch fermentation | Process optimization | Achieved a final this compound titer of 7539.1 ± 228.7 mg/L. |
For researchers working with Rhodiola rosea plant or cell cultures, precursor feeding is an effective strategy to enhance this compound content [3].
The study found that feeding 2 mM cinnamaldehyde increased the content of rosin and this compound by 92.7-fold and 8.0-fold, respectively [3].
The following diagram, described using the DOT language, illustrates the engineered metabolic pathway for producing this compound in E. coli, integrating the key steps and optimization strategies discussed above.
This diagram summarizes the complete workflow from basic precursors to the final product, this compound, highlighting the critical engineered steps (green arrows) that lead to high-level production.
FAQ 1: What are the primary challenges in obtaining high-purity Rosavin? The main challenges stem from its low natural abundance and the complexity of the plant matrix. This compound is found in relatively low concentrations (typically 0.08% to 0.6%) in its primary source, Rhodiola rosea L. [1] [2]. Furthermore, the plant contains over a hundred other compounds, including structurally similar phenylpropanoid analogs like Rosarin and Rosin, making selective separation difficult and costly [1] [2].
FAQ 2: Which purification techniques are most effective for this compound? Advanced chromatography techniques are the most effective. Research highlights several methods:
FAQ 3: Are there alternatives to purification from plant material? Yes, due to the challenges of plant extraction, both chemical and biological synthesis routes have been developed. These methods aim to provide a more reliable and scalable supply of this compound. Chemical synthesis routes have been established using starting materials like glucose and cinnamyl alcohol, and more recently, biosynthesis using engineered E. coli has been successfully demonstrated [1] [2].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low recovery yield during purification | Compound loss from irreversible adsorption to solid-phase media. | Switch to High-Speed Counter-Current Chromatography (HSCCC), a support-free liquid-liquid method that minimizes adsorption losses [1] [2]. |
| Inability to separate this compound from Rosarin/other analogs | The structural similarity of rosavins leads to co-elution. | Optimize the chromatographic method. Use macroporous adsorption resin or a series of columns (e.g., polyamide + resin) for higher selectivity [1] [2]. |
| Low initial concentration in extract | Inefficient initial extraction from plant material. | Use 70-75% ethanol as the extraction solvent, which is more effective than water. Alternatively, Natural Deep Eutectic Solvents (NADES) have shown high efficiency for extraction [1] [2]. |
| High cost and complexity of isolation | Reliance on complex multi-step purification from plant material. | Investigate synthetic pathways (chemical or biological) as an alternative source to circumvent plant-based purification challenges [1] [2]. |
The table below summarizes key quantitative data from recent research on this compound extraction and purification to aid in your experimental planning.
Table 1: Summary of this compound Extraction and Purification Methods
| Method | Key Details | Performance (Purity & Yield) | Reference |
|---|---|---|---|
| Solvent Extraction | 70-75% Ethanol | Extracted content: ~969.71 mg/100 g plant material | [1] [2] |
| NADES Extraction | Choline Chloride + Tartaric Acid | Concentration: ~1000 μg/mL at 60 min | [1] [2] |
| Macroporous Resin Purification | Not specified | Purity: 68.76% (from 3.00%), Recovery: 85.44% | [1] [2] |
| HSCCC Purification | Methanolic extract of root | Purity: 97%, Content: 3.4 mg/13.5 g root | [1] [2] |
| Flash Chromatography | Polyamide + Macroporous resin columns | Purity: 98.2%, Recovery: 60.6% | [1] [2] |
For a visual guide, the following diagram outlines the two primary pathways for obtaining this compound, integrating both traditional and modern approaches.
The table below summarizes the primary methods for obtaining Rosavin, which is crucial for selecting a scale-up strategy.
| Method | Key Features | Reported Yield / Efficiency | Remarks on Scalability |
|---|
| Plant Extraction [1] | Traditional method from Rhodiola rosea rhizomes. | - Content in plants: 0.08% - 0.6% [1]
This detailed methodology, based on recent research, can be implemented at a laboratory scale to significantly increase this compound accumulation in Rhodiola rosea cultures [2] [3].
Plant Material Preparation:
Precursor Solution Preparation:
Biotransformation Process:
Sample Harvest and Analysis:
This workflow maps the entire experimental process from plant preparation to final analysis:
When moving this compound production from lab to industrial scale, several common bioprocessing challenges must be considered, regardless of the chosen method.
To tackle scaling challenges, you can consider the following approaches:
The table below summarizes the core methods, their key findings, and implementation contexts.
| Method | Key Finding / Improvement | Implementation Context |
|---|
| Precursor Feeding | Cinnamyl alcohol: 13.8-fold increase in rosin, 6.9-fold in this compound. Cinnamaldehyde: 92.7-fold increase in rosin, 8.0-fold in this compound [1]. | Rhodiola rosea whole plants grown in vitro [1]. | | Culture Medium Optimization | Best callus growth (703%) and high phenolic compound production achieved with specific NH4+/K+ and PGR ratios [2]. | Callus cultures of Rhodiola rosea [2]. | | Microbial Synthesis | Production of 7539.1 mg/L of this compound from D-glucose and L-arabinose in a 5-L bioreactor [3]. | Engineered E. coli; a synthetic biology approach [3]. |
This protocol is adapted from the study that demonstrated significant boosts in this compound using precursors [1].
Step 1: Prepare Plant Material
Step 2: Prepare Precursor Solutions
Step 3: Biotransformation and Harvest
Step 4: Analysis
The experimental workflow for this precursor feeding process is as follows:
This protocol uses Design of Experiments (DoE) to systematically optimize factors for biomass and metabolite production [2].
Step 1: Callus Culture Initiation
Step 2: Experimental Design for Optimization
Step 3: Elicitation (Optional)
Problem: Low or No Yield of Rosavins
Problem: Precursor Toxicity
Problem: High Heterogeneity in Results
For very high-level production, engineered microbial factories are a promising alternative. Recent research has successfully engineered E. coli to produce this compound directly from simple sugars (D-glucose and L-arabinose) by reconstructing its biosynthetic pathway [3]. This method achieved extraordinarily high titers of 7539 mg/L in a bioreactor, overcoming the limitations of plant-based cultivation [3].
Here are answers to common technical questions and solutions to typical problems encountered in the lab.
Q1: My NADES is too viscous, leading to poor extraction efficiency. What can I do?
Q2: My HPLC analysis shows no or very low Rosavin content. What might have gone wrong?
Q3: How can I make my this compound extraction process more environmentally sustainable?
Here are detailed methodologies for critical experiments cited in the FAQs and scientific literature.
This protocol is adapted from procedures used for this compound and similar compounds like Naringin [1] [2].
This protocol is based on quality control methods used to detect adulteration [3].
This table synthesizes data from successful NADES applications for this compound and other compounds to guide solvent selection [1] [2] [4].
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Target Compound | Reported Performance |
|---|---|---|---|---|
| Choline Chloride | Tartaric Acid | Information Missing | This compound | Concentration reached ~1000 µg/mL [1] |
| Choline Chloride | Levulinic Acid | Information Missing | Naringin | Yield of 4.7%, higher than methanol [2] |
| Choline Chloride | Lactic Acid | Information Missing | Anthraquinones | High extraction efficiency [2] |
| Sorbitol | Citric Acid, Glycine | 6 M : 60 mM : 300 mM | Total Phenolics | High extraction efficiency in some matrices [4] |
This table summarizes critical parameters to optimize during method development, based on experimental findings [1] [2].
| Parameter | Recommended Range | Impact on Extraction |
|---|---|---|
| Water Content | 30 - 40% (w/w) | Critical for reducing viscosity; higher content can increase yield but may decrease solvent strength [2]. |
| Solid-to-Liquid Ratio | 1:60 - 1:65 (w/v) | Affects the concentration gradient and mass transfer; too high a ratio can lead to saturation [2]. |
| Extraction Temperature | 50 - 60 °C | Higher temperature reduces viscosity and increases solubility/kinetics, but must be balanced against compound degradation [1] [2]. |
| Extraction Time | 40 - 60 min | Required for the process to reach equilibrium; ultrasonic assistance significantly reduces time compared to maceration [1] [2]. |
| Ultrasonic Power | 200 - 300 W | Higher power improves cell wall disruption and cavitation, but may generate excess heat [2]. |
The following diagrams, generated with Graphviz, illustrate the core experimental and troubleshooting processes.
This diagram outlines the logical flow for developing and optimizing a NADES-based extraction method.
This diagram provides a clear, step-by-step guide for diagnosing low this compound yield, directly addressing a key FAQ.
For fast and efficient isolation of this compound and other constituents from a complex Rhodiola rosea extract, the following HPCCC method has been successfully established [1] [2].
Key Parameters of the HPCCC Separation:
| Parameter | Specification |
|---|---|
| Sample | Standardized Rhodiola rosea root and rhizome extract (SHR-5) [1]. |
| Solvent System | Ethyl acetate / n-butanol / water [1] [2]. |
| Elution Mode | Three-stage gradient elution in reversed-phase mode (the lower, aqueous phase was used as the mobile phase) [1]. |
| Gradient Program | 1 : 4 : 5 → 2 : 3 : 5 → 3 : 2 : 5 (ethyl acetate / n-butanol / water) [1]. |
| Outcome | Fractionation of the complex extract in a single step, requiring only one additional orthogonal purification to isolate 12 constituents, including this compound, Rosarin, Rosin, and Salidroside [1]. |
The workflow for this purification process is summarized below:
Here are solutions to frequently encountered problems when performing CCC separations in general and for this method specifically.
| Problem & Phenomenon | Possible Causes | Solutions & Recommendations |
|---|
| Poor Stationary Phase Retention (Sf) Low volume of stationary phase in column. | High flow rate disrupting equilibrium [3]. Extreme solvent composition (e.g., very low interfacial tension) [3]. Incorrect mobile phase identity in chosen elution mode. | Reduce mobile phase flow rate [3]. Adjust solvent system to increase interfacial tension/settling time [3]. Verify head-tail and phase identity for correct setup [3]. | | Poor Peak Resolution Inadequate separation of compounds. | Sample overloaded. Inappropriate solvent system (KDGradient too steep. | Reduce sample load. Optimize solvent system so KDFlatten gradient profile or use isocratic elution. | | Excessive Separation Time Run time is impractically long. | Flow rate is too low. Solvent system causing slow compound partitioning. | Slightly increase flow rate while monitoring Sf retention. Consider a different solvent system with faster settling time. |
While HPCCC is highly effective, other methods are also used for this compound purification, which can serve as a standalone technique or a subsequent orthogonal step.
Macroporous Adsorption Resins offer a simpler, low-cost option suitable for large-scale industrial production [4].
Key Steps for Resin Purification:
This method can increase the this compound content in the product from 3.00% to over 68% with a high recovery rate of 85.44% [5] [4]. The workflow is as follows:
This compound shows significant promise in bone health and neuroprotection research. Below is a summary of critical experimental findings and the methodologies used to obtain them.
| Study Focus | Experimental Model | Key Findings | Detailed Protocol & Methodology |
|---|
| Bone Formation [1] [2] | In vitro: Human Osteoblasts (HOBs); Bone Marrow Mesenchymal Stem Cells (BMMSCs). In vivo: Mouse model of postmenopausal osteoporosis. | - ↑ BMP-2 expression (37% on day 21 with 100µM) [1].
Salidroside research extensively covers anti-aging, cardioprotection, and neuroprotection. The table below outlines foundational experimental data.
| Study Focus | Experimental Model | Key Findings | Detailed Protocol & Methodology |
|---|
| Anti-Cellular Senescence [5] | In vitro: D-gal/H2O2-induced cardiomyocyte senescence model. | - Reduced senescence-associated β-galactosidase (SA-β-gal) activity.
The therapeutic effects of this compound and salidroside are mediated through their interactions with specific cellular signaling pathways. The diagrams below summarize the key mechanisms for each compound.
This diagram illustrates the primary signaling pathways through which this compound exerts its documented effects.
This diagram illustrates the primary signaling pathways through which salidroside exerts its documented effects.
The experimental data reveals a compelling picture of two compounds with distinct therapeutic specializations:
A critical consideration for future research is bioavailability and dosing. Most studies, especially on this compound, are conducted in vitro, and effective concentrations (e.g., 50-100 µM) may be challenging to achieve in vivo [1]. Furthermore, since these compounds are often administered together in Rhodiola extracts, investigating potential synergistic effects is a logical and valuable next step.
The following tables summarize the key experimental findings from preclinical studies on Rosavin.
Table 1: Inhibitory Effects of this compound on Osteoclastogenesis (Bone Resorption)
| Experimental Model | Key Findings | Concentrations/Doses Tested | Citation |
|---|---|---|---|
| In vitro: BMMCs and RAW 264.7 cells | ↓ Number of TRAP-positive osteoclasts; ↓ expression of TRAP, Cathepsin K, MMP-9, CTR, TRAF-6, RANK; Disruption of F-actin ring formation | 1.25, 2.5, 5 µM | [1] [2] |
| In vitro: BMMCs and RAW 264.7 cells | Inhibition of RANKL-induced NF-κB and MAPK (ERK, p38, JNK) signaling pathways; ↓ NFATc1 expression | 1.25, 2.5, 5 µM | [1] [3] [2] |
| In vivo: Ovariectomized (OVX) mice (Postmenopausal Osteoporosis model) | Alleviated bone loss; ↓ serum levels of bone resorption markers (CTX-1, TRACP5b) | Not specified in excerpts | [3] [4] |
Table 2: Promotive Effects of this compound on Osteogenesis (Bone Formation)
| Experimental Model | Key Findings | Concentrations/Doses Tested | Citation |
|---|---|---|---|
| In vitro: Mouse Bone Marrow Mesenchymal Stem Cells (BMSCs) | ↑ Osteoblast differentiation; ↑ Expression of osteogenic genes (Runx2, Osteocalcin) | 1.25, 2.5, 5 µM | [1] [3] [2] |
| In vitro: Human Osteoblasts (HOBs) | ↑ Expression of BMP-2, a key osteogenic protein; Higher culture confluence | 50 and 100 µM | [5] |
| In vivo: Ovariectomized (OVX) mice | ↑ Bone Mineral Density (BMD); ↑ Percentage of active osteoblasts in bone tissue; ↑ serum ALP (a bone formation marker) | Not specified in excerpts | [3] [4] |
For researchers looking to replicate or build upon these studies, here is a summary of the core methodologies used in the cited literature.
1. In Vitro Osteoclastogenesis Assay
2. In Vitro Osteogenesis Assay
3. In Vivo Efficacy Study
The following diagram illustrates the key signaling pathways through which this compound exerts its dual-acting effects on bone cells, based on the experimental data.
| Health Area / Condition | Observed Effects (Rosavin) | Proposed Mechanisms | Relevant Experimental Models |
|---|---|---|---|
| Neuroinflammation | Inhibition of IL-6 & TNF-α secretion [1] | Dose-dependent suppression of pro-inflammatory cytokines [1] | LPS-stimulated BV2 microglial cells (in vitro) [1] |
| Liver Disease (NASH) | Attenuated hepatic inflammation & fibrosis; Reduced IL-6, TNF-α, and caspase-3 [2] | Modulated hepatic cell death-related RNA panel (HSPD1/TNF/MMP14/ITGB1 mRNAs, miRNA-6881-5P, lnc-SPARCL1-1:2) [2] | High sucrose high fat (HSHF) diet-induced NASH rat model (in vivo) [2] |
| Metabolic Disease (T2DM) | Reduced inflammation in liver & kidney; Improved insulin resistance [3] | Suppressed cGAS-STING pathway; Enhanced autophagy [3] | HFD/STZ-induced T2DM rat model (in vivo) [3] |
| Bone Health | Increased BMP-2 expression; Promoted osteoblast proliferation [4] [5] | Enhanced expression of Bone Morphogenetic Protein-2 (BMP-2), a key regulator of osteogenesis [4] [5] | Human Osteoblast (HOB) cultures (in vitro) [4] [5] |
To help you evaluate the quality of the data, here are the methodologies from some of the key studies:
The experimental data suggest that this compound does not work through a single target but exerts its anti-inflammatory effects via multiple pathways, which is characteristic of many phytochemicals. The following diagram synthesizes the key mechanisms identified across the studies.
The table below summarizes the key methods for obtaining Rosavin, based on recent research:
| Method | Key Description / Raw Material | Typical this compound Yield / Purity | Key Advantages | Key Disadvantages / Challenges |
|---|---|---|---|---|
| Ethanol Extraction [1] [2] | Dried Rhodiola rosea root powder with 70-75% ethanol. | ~969.71 mg/100 g dried plant material [1] [2]. | Established, simple, uses common solvents. | Lower purity; requires further purification; yield depends on plant source quality [1]. |
| NADES Extraction [1] [2] | Rhodiola rosea with Choline Chloride-Tartaric Acid solvent. | Concentration reached ~1000 μg/mL at 60 min [1] [2]. | "Green"/environmentally friendly; high efficiency for concentration. | Emerging method; requires optimization for large-scale use. |
| Macroporous Resin Purification [1] [2] | Further purification of crude extracts. | Purity increased from 3.00% to 68.76%; recovery rate of 85.44% [1] [2]. | Highly effective for purity; suitable for industrial production. | Multi-step process; adds complexity to the overall workflow. |
| Chemical Synthesis [1] [2] | E.g., Glucose, Arabinopyranose, Cinnamyl alcohol. | Overall yield of 15.92% reported for one 7-step route [1] [2]. | Independent of plant sources; allows large-scale production. | Complex multi-step synthesis; requires expertise and purification. |
| Biological Synthesis [1] [2] | Engineered E. coli expression systems. | Successful production of natural this compound analogs [1] [2]. | Sustainable and potentially low-cost; uses fermentation. | Early-stage research; not yet established for industrial use. |
This protocol, detailed by Yang Q. et al., outlines the steps following an initial ethanol extraction to achieve high-purity this compound [1] [2]. The workflow is as follows:
Key Experimental Details [1] [2]:
Based on the available literature, here are some critical points to guide your method selection:
The field of this compound extraction is evolving, with a clear trend towards developing more efficient and sustainable methods. The best choice depends heavily on your specific research goals, available resources, and desired purity.
| Condition / Disease Model | Effect on NF-κB Pathway | Effect on MAPK Pathway | Key Experimental Findings & Downstream Effects |
|---|
| Postmenopausal Osteoporosis [1] [2] [3] | Inhibits phosphorylation of p65 and IκBα; blocks p65 nuclear translocation [2] [3]. | Inhibits RANKL-induced phosphorylation of ERK, p38, and JNK [1] [2]. | • Downregulates osteoclast genes: TRAP, cathepsin K, MMP-9, CTR [1] [2]. • Reduces osteoclast F-actin ring formation [1] [2]. • Promotes osteoblast differentiation & increases BMP-2, Runx2, OCN [1] [4]. | | Acute Lung Injury (ALI) [5] [6] | Attenuates LPS-induced activation of TLR-4/NF-κB; reduces p65 nuclear translocation [5] [6]. | Inhibits LPS-induced MAPK pathway activation [5] [6]. | • Decreases pro-inflammatory cytokines: TNF-α, IL-6, IL-1β [5] [6]. • Reduces oxidative stress and ROS production [6]. | | Neuroinflammation [7] | Associated with inhibition of NF-κB phosphorylation [7]. | Information not specified in search results. | Shows inhibitory effects on β-amyloid oligomer-induced damage in microglia [7]. |
The following diagram synthesizes findings from multiple studies to illustrate how rosavin simultaneously targets the NF-κB and MAPK pathways to produce its anti-osteoclastogenic and anti-inflammatory effects.
This compound's Dual Inhibition of NF-κB and MAPK Signaling
For researchers looking to validate these mechanisms, here is a summary of the key methodologies used in the cited literature.
For drug development professionals, these findings position this compound as a promising multi-target lead compound. However, it is crucial to note that most data are from preclinical models. Key questions regarding its bioavailability, optimal therapeutic dosing, and safety profile in humans remain critical areas for future investigation [4].
The table below compares the immunomodulatory mechanisms of rosavin and the broader class of anthocyanins based on recent experimental findings.
| Compound | Primary Immunomodulatory Mechanisms | Key Signaling Pathways Involved | Representative Experimental Models |
|---|
| This compound | • Inhibits pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β) [1] [2]. • Suppresses ROS production [2]. • Modulates neutrophil extracellular traps (NETs) formation [2]. | • TLR-4/NF-κB: Inhibits pathway activation, reducing downstream inflammation [2]. • MAPK: Suppresses phosphorylation of ERK1/2 and JNK [2]. | • In vitro: LPS-stimulated RAW 264.7 macrophages, A549 lung cells [2]. • In vivo: LPS-induced murine acute lung injury (ALI) model [2]. | | Anthocyanins | • Scavenges free radicals and reduces oxidative stress [3] [4]. • Lowers pro-inflammatory markers (IL-6, IL-1β, CRP) [3] [4]. • Modulates gut microbiota and enhances SCFA production [4]. | • NF-κB: Downregulates activity, reducing cytokine expression [3] [4]. • Nrf2: Activates this pathway to boost antioxidant defenses [3]. | • In vitro: Human endothelial cells, keratinocytes [3]. • Clinical Trials: Human studies on inflammatory and metabolic biomarkers [3]. |
The following table summarizes key quantitative findings from recent experimental studies on this compound.
| Assay/Model | Treatment Groups | Key Outcome Measures | Results |
|---|
| LPS-induced inflammation in RAW 264.7 macrophages [2] | • LPS (1 μg/mL) • LPS + this compound (16, 32, 64 μM) | • Nitric Oxide (NO) production • Intracellular ROS levels • Protein levels (TLR-4, TNF-α, COX-2) | • Dose-dependent inhibition of NO and ROS [2]. • Significant downregulation of TLR-4, TNF-α, and COX-2 protein levels [2]. | | LPS-induced inflammation in A549 lung cells [2] | • LPS (1 μg/mL) • LPS + this compound (16, 32, 64 μM) | • Secretion of IL-6 and TNF-α • Expression of MCP-1, CXCL2, MIP-3α | • Significant reduction in IL-6 and TNF-α release [2]. • Marked decrease in chemokine expression [2]. | | LPS-induced Acute Lung Injury (ALI) in Mice [2] | • LPS (5 mg/kg, i.p.) • LPS + this compound (20, 40, 80 mg/kg) | • Lung histopathology • Inflammatory cytokines in serum/BALF • Pathway protein analysis (p-p65, p-ERK, p-JNK) | • Dose-dependent amelioration of lung tissue damage [2]. • Reduced cytokine levels and inhibited phosphorylation in NF-κB and MAPK pathways [2]. |
To ensure reproducibility, here are the detailed methodologies from the key studies cited.
In Vitro Model (RAW 264.7 & A549 Cells) [2]:
In Vivo Model (Murine Acute Lung Injury) [2]:
The diagram below illustrates the primary molecular mechanism by which this compound exerts its anti-inflammatory effects, as identified in recent research [2].
This compound inhibits the TLR-4/NF-κB/MAPK signaling pathway
Another study highlighted a different, bone-specific pathway through which this compound may exert its effects [5].
This compound enhances osteogenic activity via BMP-2
| Adaptogen / Compound | Key Neuroprotective Mechanisms & Targets | Experimental Models | Key Quantitative Findings |
|---|
| Rosavin (from Rhodiola rosea) | • HIF-1α signaling activation: Stabilizes HIF-1α protein by inhibiting VHL, leading to upregulation of pro-survival genes VEGF and EPO [1] [2]. • Anti-inflammatory: Reduces pro-inflammatory cytokines (IL-6, TNF-α) [3]. • Anti-apoptotic: Modulates Bax/Bcl-2 ratio, reducing cell death [1]. • Blood-Brain Barrier Protection: Regulates MAPK-mediated MMPs pathway [2]. | • MCAO/IR rat model (ischemic stroke) [1] [2]. • LPS-stimulated BV2 microglial cells [3]. • OGD/R-induced HUVECs [1]. | • ↓ Infarct volume: Significant reduction on MRI [1] [2]. • ↑ Neurological score: Improved mNSS scores [1]. • ↑ Learning/memory: Improved performance in Morris water maze [1]. • ↓ Inflammation: Dose-dependent inhibition of IL-6 and TNF-α secretion [3]. | | *Rhodiola rosea* Extract | • Modulates neurotransmission: Increases serotonin, dopamine, norepinephrine [4]. • Enhances neuroplasticity: Increases LTP-like plasticity and averts LTD-like plasticity in humans [4]. • Anti-inflammatory & HPA axis regulation [4]. | • Human clinical trial (tDCS/TMS) [4]. • Rodent stress models [4]. | • Altered cortical plasticity: Significant modulation of LTP/LTD-like phenomena in healthy subjects [4]. | | Ashwagandha (Withania somnifera) | • Antioxidant properties: Reduces oxidative stress [5]. • Modulates GABAergic and serotonergic systems for stress reduction [5]. • Enhances brain function and may treat mental/neurological diseases [5]. | • Preclinical studies (in vitro and in vivo) [5]. | • Neuroprotective potential acknowledged, though specific quantitative data on infarct volume or behavioral tests in stroke models is less defined compared to this compound studies [5]. | | Panax Ginseng | • Antioxidant & anti-inflammatory effects via ginsenosides [6]. • Modulates stress response pathways [6]. | • Preclinical studies [6]. | • Primary evidence from preclinical models; detailed mechanistic data in defined neuroprotection contexts (like stroke) for direct comparison is not highlighted in the results [6]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the pivotal studies.
This protocol is central to establishing this compound's efficacy [1] [2].
This protocol details how this compound's effect on neuroinflammation was tested [3].
This protocol explains the testing of a key recovery mechanism [1].
The following diagram illustrates the central neuroprotective mechanism of this compound identified in these studies.
Recent studies reveal widespread problems with commercial products claiming to contain Rhodiola rosea, underlining the critical need for thorough validation.
| Study Focus | Key Finding on Product Quality | Adulteration/Substitution Issues |
|---|---|---|
| Phytochemical Analysis of 13 Supplements [1] | Nearly 60% of tested preparations did not contain the declared amount of R. rosea or its characteristic markers [1]. | Misidentification was most frequent in tablet and capsule forms; cut raw material was highest quality [1]. |
| Analysis of Artic Root Products [2] | 4 out of 7 tested samples lacked rosavin, a key authenticity marker, as confirmed by TLC, HPLC-DAD, and NMR [2]. | Adulteration with cheaper Rhodiola species (e.g., R. crenulata, R. kirilowii) is common due to morphological similarity and cost [1] [2]. |
A combination of chromatographic and spectroscopic techniques forms the backbone of a robust quality control protocol for identifying and quantifying this compound.
The workflow below illustrates how these techniques integrate into a comprehensive quality control process.
Chemical quantification alone is insufficient to guarantee reproducible pharmacological effects. Advanced bioassays are needed to confirm biological potency [6].
| Bioassay Model | Experimental Measure | Correlation with this compound |
|---|---|---|
| Hippocampal LTP (Synaptic Model of Memory) [6] | Potentiation of synaptic response in rat brain slices. | This compound showed significant activity, particularly at higher concentrations. Efficacy varied across commercial extracts with similar this compound content [6]. |
| BV2 Microglial Cell (Neuroinflammation Model) [1] | Inhibition of LPS-induced IL-6 and TNF-α secretion. | This compound demonstrated significant and dose-dependent inhibition of pro-inflammatory cytokines [1]. |
| Human Osteoblasts (Bone Formation Model) [7] | Expression of Bone Morphogenetic Protein-2 (BMP-2). | Treatment with 100 µM this compound significantly increased BMP-2 expression after 14 and 21 days, suggesting a pro-osteogenic effect [7]. |
The following diagram outlines the signaling pathway through which this compound exhibits anti-inflammatory effects, as identified in a model of acute lung injury [8].
For researchers and drug development professionals, establishing a rigorous quality control framework is paramount.